Pharmacological Profiling of (3S)-5-Oxooxolane-3-carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary The γ-butyrolactone class of natural products, specifically (3S)-5-oxooxolane-3-carboxylic acid (commonly known as paraconic acid) and its derivatives, represents a highly versatile pharmacophore in mod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The γ-butyrolactone class of natural products, specifically (3S)-5-oxooxolane-3-carboxylic acid (commonly known as paraconic acid) and its derivatives, represents a highly versatile pharmacophore in modern drug discovery[1]. Originally isolated from lichen symbionts, fungi, and mosses, these chiral molecules exhibit a pleiotropic range of biological activities, including potent antitumor, antifungal, and antibacterial properties[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the structural biology, mechanistic pathways, and validated experimental workflows required to evaluate these compounds. This whitepaper is designed for drug development professionals seeking to leverage paraconic acid derivatives for targeted therapeutic applications.
Structural Biology & The Chemical Space
The biological efficacy of paraconic acids is strictly dictated by their stereochemistry and functional group substitutions at the C3, C4, and C5 positions of the oxolane ring[2].
The Core Scaffold: The 5-oxooxolane-3-carboxylic acid ring provides a rigid framework that facilitates precise spatial orientation of functional groups.
C4 α-Methylene Group: The presence of an exocyclic double bond (methylidene) at the C4 position acts as a Michael acceptor. This electrophilic center is critical for covalent interaction with nucleophilic residues (e.g., cysteine thiols) in target proteins[3].
C5 Alkyl Chain: The length of the aliphatic chain at C5 modulates the molecule's lipophilicity, directly influencing cellular permeability and specific enzyme pocket binding (e.g., the thioesterase domain of Fatty Acid Synthase)[4].
Elucidating the Core Mechanisms of Action
Oncology: Metabolic Reprogramming via FASN Inhibition
In cancer biology, derivatives like C75 (a synthetic α-methylene-γ-butyrolactone) act as potent inhibitors of Fatty Acid Synthase (FASN)[5]. FASN is frequently overexpressed in breast, prostate, and colon carcinomas to meet the high lipid demands of rapid proliferation.
The Mechanistic Cascade: C75 binds to the thioesterase domain of FASN, halting de novo lipogenesis. This blockade causes an intracellular accumulation of malonyl-CoA. High levels of malonyl-CoA allosterically inhibit Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme required to shuttle fatty acids into the mitochondria. The simultaneous starvation of newly synthesized lipids and the inability to oxidize existing fatty acids triggers a catastrophic energy crisis, culminating in cancer cell apoptosis[5]. Furthermore, derivatives like protolichesterinic acid have been shown to inhibit oxidative phosphorylation and are processed via the mercapturic pathway in cancer cells, further disrupting tumor metabolism[6].
Mechanistic pathway of FASN inhibition by paraconic acids leading to cancer cell apoptosis.
Medical Mycology: ROS-Mediated Apoptotic Cascades
The rise of drug-resistant Candida species necessitates novel antifungal mechanisms. Protolichesterinic acid , a naturally occurring paraconic acid derivative, demonstrates profound efficacy against Candida tropicalis[7]. Unlike traditional azoles that target ergosterol synthesis, protolichesterinic acid induces a mitochondria-mediated apoptotic cascade[8].
The Mechanistic Cascade: The compound rapidly localizes to the fungal mitochondria, inducing severe organelle dysfunction. This uncouples the electron transport chain, leading to a massive spike in intracellular Reactive Oxygen Species (ROS). The oxidative stress causes lipid peroxidation of the cell membrane (evidenced by potassium ion efflux) and triggers aberrant calcium ion signaling, ultimately forcing the fungal cell into apoptosis[7].
ROS-mediated mitochondrial apoptotic cascade induced by protolichesterinic acid in Candida spp.
Quantitative Pharmacological Data
To facilitate rapid comparison for drug development professionals, the biological activities and potencies of key (3S)-5-oxooxolane-3-carboxylic acid derivatives are summarized below.
As an application scientist, I cannot overstate the importance of causality and orthogonal validation in assay design. When evaluating the antifungal mechanism of paraconic acid derivatives, relying solely on cell viability metrics is insufficient. The following protocol is a self-validating system designed to prove that cell death is specifically caused by ROS-driven mitochondrial dysfunction, rather than non-specific necrosis.
DCFDA (2',7'-dichlorofluorescin diacetate): We use DCFDA because it is a cell-permeable fluorogenic probe. Cellular esterases cleave the diacetate groups, trapping the probe inside. Subsequent oxidation by ROS yields highly fluorescent DCF. This provides a direct, quantitative readout of oxidative stress.
Rhodamine 123 (Rho123): We utilize Rho123 to establish causality at the organelle level. It is a cationic dye that sequesters into active mitochondria based on their negative resting membrane potential. A loss of Rho123 fluorescence proves that the mitochondria have depolarized, confirming the origin of the dysfunction.
Annexin V/PI (Orthogonal Validation): ROS spikes can cause either uncontrolled necrosis or programmed apoptosis. By counter-staining with Annexin V (which binds externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, which stains DNA only when membranes are fully compromised), we validate that the paraconic acid specifically drives programmed cell death.
Self-validating experimental workflow for quantifying ROS and mitochondrial dysfunction.
Step-by-Step Methodology:
Preparation & Dosing:
Culture Candida tropicalis in RPMI 1640 medium at 35°C until the logarithmic growth phase is reached (approx.
1×106
CFU/mL).
Treat the cultures with the paraconic acid derivative (e.g., Protolichesterinic acid) at 1×, 2×, and 4× the established MIC (e.g., 2 µg/mL). Include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Amphotericin B).
Incubate for 2 to 6 hours (the established maximum kill rate window)[8].
ROS Quantification (DCFDA Staining):
Harvest cells via centrifugation (3000 rpm, 5 min) and wash twice with Phosphate-Buffered Saline (PBS).
Resuspend the pellet in PBS containing 10 µM DCFDA.
Incubate in the dark at 35°C for 30 minutes.
Analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm). A rightward shift in the FITC channel indicates intracellular ROS accumulation.
In a parallel treated cohort, wash cells and resuspend in PBS containing 10 µg/mL Rhodamine 123.
Incubate in the dark at 35°C for 30 minutes.
Analyze via flow cytometry. A leftward shift (decrease in mean fluorescence intensity) confirms mitochondrial depolarization.
Orthogonal Apoptosis Validation (Annexin V/PI):
Wash treated cells and resuspend in 1× Annexin V Binding Buffer.
Add 5 µL of FITC-Annexin V and 5 µL of PI per
105
cells.
Incubate for 15 minutes at room temperature in the dark.
Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) confirm early apoptosis, validating the mechanistic hypothesis that ROS accumulation triggers programmed cell death rather than acute necrotic toxicity[7].
References
Paraconic Acids—The Natural Products from Lichen Symbiont. ResearchGate. Available at:[Link]
An Antifungal Mechanism of Protolichesterinic Acid from the Lichen Usnea albopunctata Lies in the Accumulation of Intracellular ROS and Mitochondria-Mediated Cell Death Due to Apoptosis in Candida tropicalis. PubMed Central (NIH). Available at:[Link]
An efficient enantioselective approach to multifunctionalized γ-butyrolactone: concise synthesis of (+)-nephrosteranic acid. RSC Publishing. Available at:[Link]
Enzymatic Resolution of α-Methyleneparaconic Acids and Evaluation of their Biological Activity. ResearchGate. Available at:[Link]
The Anti-Proliferative Lichen-Compound Protolichesterinic Acid Inhibits Oxidative Phosphorylation and Is Processed via the Mercapturic Pathway in Cancer Cells. PubMed Central (NIH). Available at:[Link]
Preamble: Navigating the Landscape of a Niche Chiral Molecule
An In-depth Technical Guide to the Physical Properties of (3S)-5-Oxooxolane-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals (3S)-5-Oxooxolane-3-carboxylic acid, a chiral molecule featuri...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical Properties of (3S)-5-Oxooxolane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(3S)-5-Oxooxolane-3-carboxylic acid, a chiral molecule featuring both a γ-butyrolactone and a carboxylic acid functional group, presents a unique profile for researchers in medicinal chemistry and materials science. Its stereochemistry, combined with its capacity for hydrogen bonding and potential as a versatile synthetic intermediate, makes a thorough understanding of its physical properties essential for its application.
This guide provides a comprehensive analysis of the expected physical and spectroscopic properties of (3S)-5-Oxooxolane-3-carboxylic acid. It is important to note that specific, experimentally-derived data for this exact stereoisomer is not widely available in peer-reviewed literature, indicating its status as a niche or novel compound. Therefore, this document adopts a first-principles approach, grounding its predictions in the established chemical theory of its constituent functional groups and drawing parallels with structurally similar, well-characterized molecules. The primary focus is not just on the what, but the why—elucidating the causal relationships between molecular structure and physical behavior. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, empowering researchers to characterize this and similar molecules with confidence.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of (3S)-5-Oxooxolane-3-carboxylic acid dictates its every interaction and property.
CAS Number: While a specific CAS number for the (3S)-enantiomer is not prominently listed in major databases, the racemic form, 5-Oxotetrahydrofuran-3-carboxylic acid, is registered under CAS No. 498-89-5. It is crucial for researchers to distinguish between the racemate and the pure enantiomer in their work.
The molecule's architecture features a five-membered lactone (a cyclic ester) ring, known as an oxolane-5-one or γ-butyrolactone, with a carboxylic acid substituent at the C3 position. The "(3S)" designation defines the absolute stereochemistry at this chiral center, which is of paramount importance for its interaction with other chiral molecules, particularly in biological systems.
Predicted Physical Properties and Their Structural Basis
The physical state, solubility, and thermal properties of a molecule are direct consequences of its intermolecular forces. For (3S)-5-Oxooxolane-3-carboxylic acid, these forces are dominated by its ability to act as both a hydrogen bond donor (from the carboxylic acid -OH) and a hydrogen bond acceptor (from the two carbonyl oxygens and the ether oxygen).
Property
Predicted Value / State
Rationale and Expert Insights
Physical State
White to off-white crystalline solid
The combination of high polarity, chirality, and strong hydrogen bonding capabilities promotes an ordered packing arrangement, characteristic of a crystalline solid at room temperature. Symmetrical packing may be frustrated by the molecule's shape, potentially leading to a relatively low melting point compared to more planar molecules.
Melting Point
Moderately low (Est. 60-90 °C)
While hydrogen bonding increases the melting point, the molecule's non-planar, somewhat globular shape can disrupt efficient crystal packing. For comparison, the structural isomer (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has a reported melting point of 71-73 °C[1][2]. The 3-substituted isomer may have a different packing efficiency, but a similar range is expected.
Boiling Point
High (Est. >250 °C, likely with decomposition)
Carboxylic acids exhibit exceptionally high boiling points due to the formation of stable, hydrogen-bonded dimers.[3][4] These dimers effectively double the molecular weight, requiring significant energy to vaporize. The boiling point of the related (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is reported as 150-155 °C at a reduced pressure of 0.2 mmHg, indicating a very high boiling point at atmospheric pressure.[1]
Water Solubility
High (Miscible or Very Soluble)
With a low molecular weight and four oxygen atoms capable of engaging in hydrogen bonding with water, this molecule is expected to be highly soluble in aqueous media.[3][4] The carboxyl group can both donate and accept hydrogen bonds, and the lactone carbonyl and ether oxygens act as acceptors, facilitating strong interactions with water molecules.
Organic Solvent Solubility
Soluble in polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetone, DMSO, THF) solvents. Low solubility in non-polar solvents (e.g., hexane, toluene).
The polarity of the molecule governs its solubility profile. It will readily dissolve in solvents that can participate in or disrupt its hydrogen bonding network.[5] Non-polar solvents lack the ability to solvate the polar functional groups effectively, leading to poor solubility.
Acidity (pKa)
Est. 3.0 - 4.5
The pKa is primarily determined by the stability of the carboxylate conjugate base. Typical aliphatic carboxylic acids have pKa values in the range of 4-5.[6] The electron-withdrawing inductive effect of the nearby lactone carbonyl group is expected to stabilize the conjugate base, thereby increasing the acidity and lowering the pKa into the estimated range of 3.0-4.5.[7]
Optical Rotation, [α]D
Direction and magnitude require empirical measurement.
As a chiral molecule, a solution of (3S)-5-Oxooxolane-3-carboxylic acid will rotate plane-polarized light.[8] The sign (+ or -) and magnitude of the specific rotation are highly sensitive to the molecule's three-dimensional structure and cannot be reliably predicted without experimental data or high-level computational modeling.[9] The value is also dependent on the solvent, concentration, and temperature.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide an unambiguous confirmation of molecular structure. Below are the expected spectral features for (3S)-5-Oxooxolane-3-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of the carboxylic acid and lactone groups.
O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected from approximately 2500 to 3300 cm⁻¹.[10][11] This breadth is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid or liquid state.
C=O Stretch (Lactone & Carboxylic Acid): Two distinct, strong, and sharp peaks are anticipated in the carbonyl region.
The γ-butyrolactone carbonyl typically absorbs at a higher frequency due to ring strain, expected around 1760-1780 cm⁻¹ .
The carboxylic acid carbonyl (in a dimeric state) will absorb at a lower frequency, expected around 1700-1725 cm⁻¹ .[11][12]
C-O Stretch (Carboxylic Acid & Lactone): Strong bands corresponding to C-O single bond stretching will appear in the 1050-1300 cm⁻¹ region.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will resolve the specific electronic environment of each proton and carbon atom.
¹H NMR (Proton NMR):
-COOH (1H): A very broad singlet, typically far downfield (>10 ppm, often 11-13 ppm), due to the acidic nature of the proton.[11] Its chemical shift can be concentration-dependent.
-CH-COOH (1H, C3-H): A multiplet (e.g., a quintet or complex multiplet) expected around 3.2-3.6 ppm. It is coupled to the two protons on C2 and the two protons on C4.
-CH₂-O- (2H, C5-H₂): The two protons attached to the carbon adjacent to the lactone ether oxygen are diastereotopic. They will appear as two separate multiplets, likely in the 4.2-4.6 ppm range.
-CH₂-C=O (2H, C2-H₂): The two protons on the carbon alpha to the lactone carbonyl are also diastereotopic and will present as two distinct multiplets, expected around 2.5-3.0 ppm.
Lactone C=O (C): Expected further downfield than the acid carbonyl, in the 177-182 ppm range.
-CH₂-O- (C5): Expected around 65-75 ppm.
-CH-COOH (C3): Expected around 40-50 ppm.
-CH₂-C=O (C2): Expected around 30-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecule's mass and fragmentation pattern.
Molecular Ion (M⁺): In Electron Ionization (EI), a peak at m/z = 130 would be expected, though it may be weak.
Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion at m/z = 129 should be prominent and easily detectable. In positive ion mode, adducts like [M+H]⁺ at m/z = 131 or [M+Na]⁺ at m/z = 153 may be observed.
Fragmentation: Common fragmentation pathways would include the loss of water (-18) and the loss of CO₂ (-44) from the carboxylic acid group.[13]
Experimental Protocols for Property Determination
The following protocols describe standard, validated methodologies for empirically determining the physical properties of (3S)-5-Oxooxolane-3-carboxylic acid.
Workflow for Comprehensive Physical Property Analysis
The Chemical Biology and Synthesis of Natural Oxooxolane Carboxylic Acids
Executive Summary Oxooxolane carboxylic acids—systematically known as 5-oxooxolane-3-carboxylic acids and commonly referred to in natural product chemistry as paraconic acids —represent a structurally diverse class of γ-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Oxooxolane carboxylic acids—systematically known as 5-oxooxolane-3-carboxylic acids and commonly referred to in natural product chemistry as paraconic acids —represent a structurally diverse class of γ-butyrolactone secondary metabolites. Predominantly isolated from lichens, fungi, and specific plant species, these compounds exhibit a broad spectrum of biological activities, including antineoplastic, antibiotic, and antifungal properties.
This technical guide provides an in-depth analysis of the natural occurrence, pharmacological profiling, and isolation challenges associated with oxooxolane carboxylic acids. Furthermore, it details field-proven, stereocontrolled synthetic methodologies required to access these complex chiral molecules for drug development.
Structural Taxonomy and Ecological Significance
The core scaffold of an oxooxolane carboxylic acid consists of a tetrahydrofuran ring (oxolane) bearing a ketone group at the C5 position (forming a γ-butyrolactone) and a carboxylic acid moiety at the C3 position [1][2]. The structural diversity within this family arises from variations in the alkyl chain length at the C5 position and the presence of methyl or methylene substituents at the C3 or C4 positions.
In nature, these compounds serve as ecological defense mechanisms. For instance, lichens utilize paraconic acids to prevent microbial colonization and deter herbivores. The stereochemistry of these substituents is critical; the spatial orientation dictates the molecule's ability to interact with specific enzymatic pockets, such as fungal chitin synthases.
A significant challenge in the extraction and isolation of natural oxooxolane carboxylic acids is their weak ultraviolet (UV) absorption . Because the saturated γ-butyrolactone ring lacks a strong chromophore (unless conjugated with a methylidene or aryl group, as seen in Phellinsin A), traditional UV-Vis or Diode Array Detectors (DAD) often fail to detect these metabolites during chromatographic fractionation [4][4].
To circumvent this, modern isolation protocols mandate the use of Evaporative Light Scattering Detectors (ELSD) or High-Resolution Mass Spectrometry (HRMS) coupled to the liquid chromatography system.
Causality Focus: This protocol replaces UV tracking with ELSD/HRMS to ensure non-chromophoric lactones are not discarded in the void volume.
Biomass Maceration & Extraction:
Pulverize 100 g of dried lichen/fungal biomass using liquid nitrogen to prevent thermal degradation of sensitive metabolites.
Extract exhaustively with an Acetone/Methanol (70:30, v/v) mixture for 48 hours. Rationale: This solvent polarity optimally solubilizes both the lipophilic alkyl chains and the polar carboxylic acid moieties.
Liquid-Liquid Partitioning:
Suspend the crude extract in H₂O and partition sequentially with Hexane (to remove non-polar lipids) and Ethyl Acetate (EtOAc). The oxooxolane carboxylic acids will concentrate in the EtOAc fraction.
Flash Chromatography (ELSD-Guided):
Load the EtOAc fraction onto a Silica Gel column.
Elute using a gradient of Dichloromethane to Methanol (100:0 to 80:20).
Validation Checkpoint 1: Route 5% of the eluent split to an ELSD. Collect fractions corresponding to ELSD peaks that show no corresponding UV absorbance at 254 nm or 280 nm.
Structural Validation:
Validation Checkpoint 2 (IR Spectroscopy): Before proceeding to NMR, analyze the purified fraction via FT-IR. The protocol is only validated to proceed if a strong, sharp absorption band at ~1750–1770 cm⁻¹ is observed, confirming the presence of the strained 5-membered γ-lactone carbonyl.
Confirm absolute stereochemistry using 2D-NMR (NOESY/ROESY) and HRMS.
Caption: Workflow for the extraction and isolation of oxooxolane carboxylic acids from natural biomass.
Stereocontrolled Total Synthesis
Because natural extraction yields are often insufficient for extensive preclinical drug development, stereodivergent total synthesis is required. The primary synthetic challenge lies in controlling the relative and absolute stereochemistry at the C3, C4, and C5 positions of the lactone ring [7][7].
A highly efficient approach utilizes Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) [8][8]. Traditional kinetic resolution limits maximum theoretical yields to 50%; however, DKR allows for up to 100% yield by continuously epimerizing the unreacted enantiomer in situ.
Protocol 2: Stereodivergent Synthesis via DKR
Causality Focus: Utilizing DKR ensures maximum atom economy, while base-mediated epimerization guarantees the thermodynamic trans-configuration found in bioactive natural paraconic acids.
NHC-Catalyzed Acylation:
React commercially available maleimides with alkyl aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst.
Result: Formation of racemic 3-acylsuccinimides in a single step via umpolung C-C bond formation.
Asymmetric Transfer Hydrogenation (ATH) with DKR:
Subject the 3-acylsuccinimides to ATH using a Ruthenium-chiral ligand complex (e.g., RuCl) and formic acid/triethylamine as the hydrogen source.
Mechanism: The Ru-catalyst selectively reduces one enantiomer of the ketone to a chiral alcohol. The unreacted enantiomer rapidly epimerizes under the reaction conditions, funneling the entire racemic mixture into a single stereoisomeric alcohol product.
Validation Checkpoint 1: Analyze the intermediate via Chiral HPLC. The protocol must yield an enantiomeric excess (ee) > 95%. If ee is lower, the chiral ligand must be re-purified or replaced before proceeding, as downstream stereocenters depend entirely on this step.
Epimerization and Lactonization:
Treat the chiral alcohol with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Rationale: DBU acts as a non-nucleophilic base to epimerize the stereocenter adjacent to the carbonyl, establishing the thermodynamically favored trans-configuration.
Follow with mild acidic hydrolysis (using aqueous HCl) to open the succinimide ring and induce spontaneous intramolecular cyclization (lactonization), yielding the final trans-paraconic acid.
Validation Checkpoint 2: Confirm the trans-relationship via 1H-NMR coupling constants (J-values for vicinal protons on the lactone ring; typically J = 5–8 Hz for trans vs. J = 8–11 Hz for cis).
Oxooxolane carboxylic acids represent a highly privileged scaffold in medicinal chemistry. Their natural evolutionary design allows them to effectively penetrate microbial biofilms and selectively inhibit critical fungal enzymes like chitin synthase. As antimicrobial resistance continues to rise, the ability to rapidly synthesize and derivatize these compounds via stereodivergent pathways—such as the DKR-ATH methodology—will be paramount in developing next-generation therapeutics.
References
Source: National Center for Biotechnology Information (NCBI)
Source: Journal of the American Chemical Society (JACS)
An efficient enantioselective approach to multifunctionalized γ-butyrolactone: concise synthesis of (+)
Source: ResearchGate (Odabas et al., 2026)
Evolution of Strategies in Paraconic Acids Synthesis
Source: ResearchGate
URL
Advanced HPLC and UHPLC Methodologies for the Comprehensive Analysis of Dicarboxylic Acids
[SENIOR APPLICATION SCIENTIST] Abstract Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are pivotal intermediates in numerous biochemical pathways, includ...
Author: BenchChem Technical Support Team. Date: April 2026
[SENIOR APPLICATION SCIENTIST]
Abstract
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are pivotal intermediates in numerous biochemical pathways, including the tricarboxylic acid (TCA) cycle, and serve as important biomarkers for various metabolic disorders and disease states.[1] The accurate and sensitive quantification of DCAs in complex biological matrices such as plasma, urine, and tissue extracts is crucial for clinical diagnostics and biomedical research.[2][3] This application note provides a comprehensive guide to the analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). We will explore various separation and detection strategies, offering detailed protocols and field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Analytical Challenge of Dicarboxylic Acids
Dicarboxylic acids exhibit a wide range of polarities and chain lengths, from the short-chain oxalic and malonic acids to long-chain sebacic and dodecanedioic acids.[4][5] Their inherent polarity, low volatility, and lack of a strong chromophore present significant analytical challenges.[6][7] Direct analysis of underivatized DCAs often suffers from poor retention on traditional reversed-phase columns and low sensitivity with UV-Vis detection.[8] Consequently, method development for DCA analysis requires careful consideration of the analyte's properties and the desired analytical outcome.
This guide will delve into the primary HPLC and UHPLC methodologies for DCA analysis, providing a framework for selecting the optimal approach based on the specific research question. We will cover:
Separation Modes: Reversed-Phase (RP), Ion-Exchange (IEX), and Ion-Exclusion (IEC) chromatography.
Detection Techniques: UV-Vis, Mass Spectrometry (MS), and Conductivity Detection.
Derivatization Strategies: Pre- and post-column derivatization to enhance sensitivity and chromatographic performance.
Chromatographic Separation Modes for Dicarboxylic Acids
The choice of chromatographic separation mode is paramount for achieving the desired resolution and retention of dicarboxylic acids. The selection is primarily dictated by the chain length and polarity of the target DCAs.
Reversed-Phase (RP) Chromatography
Reversed-phase HPLC is a widely used technique for the separation of a broad range of molecules. For dicarboxylic acids, especially the longer-chain, more hydrophobic ones, RP-HPLC on C18 columns can be effective.[9] However, short-chain, polar DCAs are often poorly retained. To overcome this, several strategies can be employed:
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged carboxyl groups of the DCAs, thereby increasing their retention on the non-polar stationary phase.[10]
Aqueous C18 Columns: These columns are specifically designed for use with highly aqueous mobile phases and can improve the retention of polar analytes.
Derivatization: Converting the polar carboxylic acid groups into less polar esters or other derivatives significantly enhances their retention in reversed-phase systems.[11]
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. Anion-exchange chromatography is particularly well-suited for the analysis of acidic compounds like dicarboxylic acids.[12][13] In this mode, the negatively charged carboxylate ions of the DCAs interact with a positively charged stationary phase. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase or by changing the pH to neutralize the charge on the DCAs.[14]
Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is a powerful technique for separating ionic compounds from non-ionic or weakly ionic ones.[15][16] In the context of DCA analysis, IEC is often used to separate organic acids from a complex sample matrix.[17] The stationary phase is typically a strong cation-exchange resin. The separation mechanism relies on the Donnan exclusion effect, where the negatively charged DCA anions are repelled from the negatively charged pores of the stationary phase and elute earlier, while neutral molecules can penetrate the pores and are retained longer.[18]
Detection Strategies for Dicarboxylic Acid Analysis
The choice of detector is critical for achieving the required sensitivity and selectivity for DCA analysis.
UV-Vis Detection
Direct UV-Vis detection of dicarboxylic acids is challenging due to their lack of a significant chromophore.[7] Detection is often limited to low wavelengths (around 200-210 nm), which can suffer from high background noise and interference from other compounds in the sample.[19][20]
To overcome this limitation, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy.[6][21] Reagents such as 2-nitrophenylhydrazine[10] and phenacyl bromide[22] react with the carboxylic acid groups to form highly detectable derivatives.
Mass Spectrometry (MS) Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of dicarboxylic acids in complex biological matrices.[3][23] MS detection offers several advantages:
High Sensitivity: Limits of detection in the picogram to femtogram range can be achieved.[24]
High Selectivity: The ability to monitor specific parent-to-product ion transitions (Multiple Reaction Monitoring, MRM) minimizes interferences from the sample matrix.
Structural Information: MS provides molecular weight and fragmentation information, which aids in compound identification.
For LC-MS analysis, derivatization is often employed to improve ionization efficiency and chromatographic separation.[2][24] Derivatizing agents like dimethylaminophenacyl bromide (DmPABr) can reverse the charge of the DCAs, leading to enhanced sensitivity in positive ion electrospray ionization (ESI) mode.[24]
Conductivity Detection
Conductivity detection is a universal detection method for ionic species and is often used in conjunction with ion-exchange and ion-exclusion chromatography.[15] It measures the change in the electrical conductivity of the eluent as the analyte passes through the detector. This method is particularly useful for the analysis of short-chain dicarboxylic acids.[5]
Detailed Application Protocols
Here, we present two detailed protocols for the analysis of dicarboxylic acids using different HPLC methodologies.
Protocol 1: LC-MS/MS Analysis of Dicarboxylic Acids in Human Plasma with Derivatization
This protocol describes a highly sensitive and selective method for the quantification of a panel of dicarboxylic acids in human plasma using LC-MS/MS with pre-column derivatization.
4.1.1. Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of dicarboxylic acids.
4.1.2. Step-by-Step Protocol
Sample Preparation (Protein Precipitation):
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Derivatization:
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
To the dried residue, add 50 µL of a 10 mg/mL solution of dimethylaminophenacyl bromide (DmPABr) in acetonitrile and 10 µL of diisopropylethylamine (DIPEA).
Seal the tube and incubate at 60°C for 30 minutes.
After incubation, cool the sample to room temperature and evaporate to dryness.
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions:
Parameter
Value
HPLC System
UHPLC system (e.g., Agilent 1290 Infinity II)
Column
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.4 mL/min
Column Temp.
40°C
Injection Vol.
5 µL
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
4.1.3. Expected Results
This method provides excellent sensitivity and selectivity for a wide range of dicarboxylic acids. The derivatization with DmPABr significantly enhances the signal in positive ESI mode.[24] The use of a C18 column allows for good separation of the derivatized DCAs based on their hydrophobicity.
Protocol 2: Ion-Exclusion HPLC with UV Detection for Short-Chain Dicarboxylic Acids
This protocol is suitable for the analysis of short-chain dicarboxylic acids in simpler matrices, such as fermentation broths or industrial process samples, using ion-exclusion chromatography with UV detection.
4.2.1. Experimental Workflow
Caption: Workflow for ion-exclusion HPLC with UV detection.
4.2.2. Step-by-Step Protocol
Sample Preparation:
For aqueous samples, filter through a 0.22 µm syringe filter to remove any particulate matter.
If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.
This method provides good separation of short-chain organic acids, including dicarboxylic acids like oxalic, malonic, and succinic acid.[15] The use of a dilute sulfuric acid mobile phase allows for sensitive detection at 210 nm with a stable baseline.[15] Retention times are typically reproducible, allowing for reliable peak identification.
Method Validation and Quality Control
For reliable and reproducible results, it is essential to validate the chosen HPLC method. Key validation parameters include:
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Regularly running quality control (QC) samples with known concentrations of the target dicarboxylic acids is crucial for monitoring the performance of the analytical method over time.
Conclusion
The analysis of dicarboxylic acids by HPLC and UHPLC offers a versatile and powerful approach for researchers in various scientific disciplines. The choice of the optimal method depends on several factors, including the specific dicarboxylic acids of interest, the sample matrix, and the required sensitivity and selectivity. For high-sensitivity and high-throughput analysis in complex biological matrices, LC-MS/MS with derivatization is the preferred method. For the analysis of short-chain dicarboxylic acids in simpler matrices, ion-exclusion chromatography with UV or conductivity detection provides a robust and cost-effective solution. By carefully considering the principles outlined in this guide and implementing rigorous method validation, researchers can obtain accurate and reliable data on dicarboxylic acid concentrations, contributing to a deeper understanding of their role in health and disease.
References
Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
SIELC Technologies. (2023, June 07). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1985-1994. [Link]
Tanaka, K., & Fritz, J. S. (1987). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography. Journal of Chromatography A, 409, 271-279. [Link]
Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. [Link]
Google Patents. (2016). Process for the separation of mono- and di-carboxylic acid compounds.
Rudge, J. R., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]
ACS Publications. (2022, May 05). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. [Link]
Oxford Academic. (2016, March 22). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Journal of Chromatographic Science. [Link]
ResearchGate. HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. [Link]
Miwa, H., et al. (1988). Reversed-phase ion-pair chromatography of straight- and branched-chain dicarboxylic acids in urine as their 2-nitrophenylhydrazides. Analytical Biochemistry, 170(2), 301-307. [Link]
SciSpace. (2001, September 15). Effects of Stationary Phase Cross .. Linking and Ion-Exchange Capacity on the Retention of Carboxylic Acids in Ion. [Link]
Oxford Academic. α,ω –Alkyl Dicarboxylic Acids: Characterization by Isocratic Anion-Exchange Chromatography. Journal of Chromatographic Science. [Link]
HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes. [Link]
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]
Capristo, E., et al. (1999). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Clinica Chimica Acta, 289(1-2), 11-21. [Link]
European Patent Office. (2020, August 19). PREPARATION AND SEPARATION OF A DICARBOXYLIC ACID-CONTAINING MIXTURE USING A DICARBOXYLATE FORM OF AN ANION EXCHANGE CHROMATOGRA. [Link]
American Society for Microbiology Journals. (1982). Analysis of short-chain acids from anaerobic bacteria by high-performance liquid chromatography. Applied and Environmental Microbiology, 43(2), 358-361. [Link]
Diduco. Separation of organic acids by ion-exclusion chromatography. [Link]
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
BAuA. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. [Link]
Indian Journal of Pharmaceutical Sciences. (2016). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. [Link]
Shimadzu. Analysis of Organic Acid Counterions by Ion Exclusion Chromatography. [Link]
Frontiers. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
AugustaChrom. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
Creative Biolabs-Live Biotherapeutics. HPLC for Short Chain Fatty Acid Analysis. [Link]
MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]
large-scale synthesis of (3S)-5-Oxooxolane-3-carboxylic acid
An In-Depth Guide to the Large-Scale Synthesis of (3S)-5-Oxooxolane-3-carboxylic Acid Authored by: A Senior Application Scientist Introduction: The Significance of a Chiral Lactone (3S)-5-Oxooxolane-3-carboxylic acid, al...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Large-Scale Synthesis of (3S)-5-Oxooxolane-3-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of a Chiral Lactone
(3S)-5-Oxooxolane-3-carboxylic acid, also known as (S)-(+)-γ-butyrolactone-γ-carboxylic acid, is a valuable chiral building block in the synthesis of complex pharmaceutical agents and natural products. As a derivative of γ-butyrolactone, its rigid, five-membered ring structure provides a reliable scaffold for introducing stereochemistry, which is a critical determinant of biological activity and safety in modern drug development. The carboxylic acid functionality offers a versatile handle for a wide array of chemical transformations, making it an indispensable intermediate.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on a robust and economically viable method starting from a readily available chiral pool material. The emphasis is on the underlying chemical principles, practical considerations for scale-up, and rigorous quality control.
Strategic Approach: Chiral Pool Synthesis from L-Glutamic Acid
The most efficient and widely adopted strategy for producing enantiomerically pure (3S)-5-Oxooxolane-3-carboxylic acid is through chiral pool synthesis. This approach leverages inexpensive, naturally occurring chiral molecules as starting materials, thereby avoiding complex asymmetric synthesis or costly chiral resolution steps.[1][2] L-glutamic acid stands out as the ideal precursor for this transformation due to several key advantages:
Economic Viability: It is produced on an industrial scale and is therefore inexpensive.
Enantiomeric Purity: It is readily available in its L-form ((S)-configuration) with high optical purity.
Structural Congruence: It possesses the required five-carbon backbone and the correct stereochemistry at the C3 position of the target molecule.[3]
The overall synthetic transformation involves the diazotization of the primary amine of L-glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid group, leading to cyclization and formation of the lactone ring. This process is known to proceed with full retention of configuration at the chiral center.[4]
Caption: High-level overview of the synthesis from L-Glutamic Acid.
Detailed Protocol for Large-Scale Synthesis
This protocol is adapted from the highly reliable and vetted procedure published in Organic Syntheses, ensuring its robustness and scalability.[4]
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Grade
L-Glutamic Acid
C₅H₉NO₄
147.13
≥99%
Sodium Nitrite
NaNO₂
69.00
ACS Reagent, ≥97%
Sulfuric Acid
H₂SO₄
98.08
Concentrated (98%)
Deionized Water
H₂O
18.02
-
Acetone
C₃H₆O
58.08
ACS Reagent, ≥99.5%
Step-by-Step Experimental Procedure
Step 1: Reaction Setup and Diazotization
Charge a large, jacketed glass reactor equipped with a powerful overhead stirrer, two dropping funnels, and an efficient gas scrubber/ventilation system with L-glutamic acid (1.00 kg, 6.80 mol) and deionized water (6.8 L).
Begin vigorous stirring to create a suspension.
Prepare two separate solutions for simultaneous addition:
Solution A: Sodium nitrite (565 g, 8.19 mol) dissolved in deionized water (4.0 L).
Solution B: 2 N Sulfuric acid (4.0 L), prepared by carefully adding concentrated H₂SO₄ to cold water.
From the dropping funnels, add Solution A and Solution B simultaneously to the stirred L-glutamic acid suspension over a period of approximately 1-2 hours.
Causality: The simultaneous addition maintains the necessary acidic conditions for the in situ generation of nitrous acid (HNO₂) while providing the nitrite source. This controlled addition is crucial for managing the reaction rate and heat evolution.
Maintain the internal temperature of the reaction mixture between 25-35°C using the reactor jacket. The reaction is exothermic and evolves nitrogen (N₂) and nitrogen dioxide (NO₂) gases. Proper temperature control and ventilation are critical for safety and to prevent side reactions.[4]
After the addition is complete, continue stirring the mixture at room temperature for an additional 12-15 hours to ensure the reaction goes to completion.
Step 2: Work-up and Isolation of Crude Product
Concentrate the aqueous solution using a large-scale rotary evaporator. The water bath temperature should be kept below 50°C to prevent thermal degradation of the product.
Continue the concentration until no more water distills, resulting in a viscous, slightly yellow oil. This is the crude (3S)-5-Oxooxolane-3-carboxylic acid.
Step 3: Purification by Acetone Trituration
To the crude oil, add boiling acetone (1.7 L) and triturate the mixture thoroughly. The product is soluble in hot acetone, while inorganic salts (sodium sulfate) are not.
Filter the hot solution to remove the insoluble salts.
Repeat the trituration and filtration process with fresh portions of boiling acetone (4 x 1.7 L) to maximize the recovery of the product.[4]
Trustworthiness: This repetitive extraction ensures that the product is efficiently separated from the inorganic byproducts, which is a key step for achieving high purity in the subsequent stage.
Combine all the acetone filtrates and remove the solvent on a rotary evaporator. This will yield a more purified, oily product.
Step 4: Final Purification by Vacuum Distillation
Set up a vacuum distillation apparatus suitable for high-boiling liquids.
Heat the crude oil with a heating mantle. The product will distill as a colorless oil which crystallizes upon cooling in the receiver flask.
Collect the fraction at 146–154°C under a high vacuum (e.g., 0.03 mmHg).[4]
The final product is a white to off-white crystalline solid.
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis on a large scale.
Caption: Mechanism of the conversion of L-glutamic acid to the target lactone.
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
Diazotization: The primary amino group of L-glutamic acid acts as a nucleophile, attacking the nitrous acid. A series of proton transfers and dehydration steps follows, ultimately forming a diazonium salt intermediate (R-N₂⁺).
Intramolecular Cyclization (Lactonization): The diazonium group (-N₂⁺) is an excellent leaving group (it leaves as stable dinitrogen gas). The γ-carboxylate group, being perfectly positioned, acts as an intramolecular nucleophile. It attacks the chiral carbon center, displacing the nitrogen gas. This intramolecular nucleophilic substitution (SNi-like) reaction proceeds with retention of the original stereochemistry, ensuring the formation of the desired (3S) enantiomer.[4]
Safety and Large-Scale Manufacturing Considerations
Gas Evolution: The diazotization process releases significant volumes of nitrogen (N₂) and toxic nitrogen oxides (NOx). The reaction must be conducted in a well-ventilated area or a walk-in fume hood, with evolved gases directed through a scrubber containing a sodium hydroxide solution to neutralize the acidic NOx fumes.
Exothermicity: The reaction is exothermic. A reliable and responsive cooling system (e.g., a jacketed reactor with a chiller) is mandatory to prevent the reaction temperature from exceeding 35°C, which could lead to a runaway reaction and the formation of unwanted byproducts.
Material Handling: The crude product before distillation is a highly viscous oil. Equipment must be designed to handle and transfer such materials effectively.
Vacuum Integrity: The final purification step relies on high-vacuum distillation. Ensuring a leak-free system is critical to reaching the necessary low pressures to distill the product without thermal decomposition.
References
Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research.
Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Semantic Scholar.
Application Note: Catalytic Direct Synthesis of Amides from Carboxylic Acids and Amines
Executive Summary & Scientific Rationale The amide bond is a foundational structural motif in pharmaceuticals, agrochemicals, and materials science. Traditionally, amide synthesis relies on stoichiometric coupling reagen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The amide bond is a foundational structural motif in pharmaceuticals, agrochemicals, and materials science. Traditionally, amide synthesis relies on stoichiometric coupling reagents (e.g., DCC, EDC, HATU) or the pre-activation of carboxylic acids into acyl chlorides. While effective, these methods generate massive amounts of chemical waste, severely impacting the Process Mass Intensity (PMI) of drug development pipelines.
The direct dehydrative condensation of carboxylic acids and amines is the ideal "green" alternative, producing only water as a byproduct[1]. However, a significant thermodynamic barrier exists: mixing an amine (base) and a carboxylic acid (acid) at ambient temperature immediately yields an unreactive ammonium carboxylate salt. Overcoming this barrier thermally requires temperatures exceeding 160 °C, which is incompatible with sensitive functional groups and chiral centers[1]. To bypass this, modern synthetic protocols utilize carefully designed Lewis acid catalysts and specialized reagents to lower the activation energy and drive the equilibrium forward.
Mechanistic Causality: Overcoming the Ammonium Salt Barrier
To achieve direct amidation under mild conditions, the catalyst must selectively activate the carboxylic acid without being deactivated by the highly nucleophilic amine. Boron-based catalysts (boronic acids and borate esters) have emerged as the gold standard for this transformation[2].
The Causality of Boron Activation:
Boron acts as a hard Lewis acid. When introduced to the reaction mixture, the boron center coordinates with the oxygen atoms of the carboxylic acid, releasing water and forming a highly electrophilic acyl-borate intermediate [2]. This intermediate is far more reactive than the free carboxylic acid, allowing the amine to perform a nucleophilic attack at the carbonyl carbon. Following C–N bond formation, the amide is released, and the boron catalyst is regenerated[2].
Mechanistic pathway of boron-catalyzed direct amidation of carboxylic acids.
Reagent Selection & Quantitative Metrics
Selecting the correct catalytic or stoichiometric reagent dictates the success of the amidation, the required workup, and the overall PMI.
B(OCH2CF3)3 vs. B(OMe)3: The electron-withdrawing trifluoroethyl groups in B(OCH2CF3)3 significantly increase the Lewis acidity of the boron center compared to standard trimethyl borate. This accelerates carboxylate activation and eliminates the need for harsh azeotropic water removal (e.g., Dean-Stark traps)[3].
MTM vs. TMOS: Tetramethylorthosilicate (TMOS) is an excellent direct amidation reagent, but it is highly toxic because it hydrolyzes to silica in the lungs, causing fatal silicosis. Methyltrimethoxysilane (MTM) is a safe, inexpensive alternative that retains the reactivity of TMOS but avoids this dangerous hydrolysis pathway[4].
Table 1: Quantitative Comparison of Direct Amidation Reagents
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.
Standard workflow for direct amidation featuring solid-phase extraction workup.
Protocol A: Borate Ester-Mediated Amidation using B(OCH2CF3)3
This protocol is ideal for sensitive substrates, including N-protected amino acids, as it proceeds with very low levels of racemization[3].
Step-by-Step Methodology:
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv).
Solvent & Reagent Addition: Dissolve the mixture in anhydrous acetonitrile (MeCN, 2.0 mL, 0.5 M). Add B(OCH2CF3)3 (2.0 mmol, 2.0 equiv) in one portion.
Thermal Activation: Seal the tube (or leave open to air if preferred) and stir the mixture at 80 °C for 5–24 hours.
Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (eluent: EtOAc/Hexanes). Stain with ninhydrin. The reaction is complete when the primary amine spot is entirely consumed.
Solid-Phase Workup: Cool the mixture to room temperature. Add Amberlyst 15 (acidic resin, to scavenge unreacted amine) and Amberlyst A21 (basic resin, to scavenge unreacted acid and borate byproducts). Stir for 2 hours.
Isolation: Filter the mixture through a fritted funnel, washing the resins with EtOAc. Evaporate the filtrate under reduced pressure to yield the pure amide.
Validation Checkpoint 2 (Final): Analyze via 1H NMR. A successful purification is confirmed by the absence of the B(OCH2CF3)3 quartet peak at ~4.3 ppm[3].
Protocol B: Low-PMI Amidation using Methyltrimethoxysilane (MTM)
This protocol is optimized for scale-up and process chemistry, utilizing a crystallization-based workup that avoids chromatography entirely[4].
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 mmol) and amine (1.0 mmol).
Reagent Addition: Add MTM (1.5 mmol, 1.5 equiv). If the mixture is too viscous, add a minimal amount of MeCN (0.5 mL).
Thermal Activation: Heat the mixture to 100 °C under an inert atmosphere for 12–24 hours.
Crystallization Workup: Cool the reaction to room temperature. For many secondary amides, the product will spontaneously crystallize from the polysiloxane matrix. Add cold hexanes/EtOAc (9:1) to fully precipitate the amide.
Alternative Aqueous Workup: If crystallization fails, dilute with EtOAc (10 mL) and wash with 1 M NaOH (2 × 5 mL) to annihilate the residual MTM and linear/cyclic polysiloxane byproducts into water-soluble silicates.
Validation Checkpoint: Confirm product purity via 1H NMR. Residual MTM or polysiloxane byproducts will appear as sharp singlets near 0 ppm. If present, repeat the basic aqueous wash[4].
Designed for ultra-fast, green synthesis, this protocol uses Ceric Ammonium Nitrate (CAN) under solvent-free conditions[5].
Step-by-Step Methodology:
Reaction Setup: Mix the carboxylic acid (1.0 mmol), amine (1.0 mmol), and CAN (0.05 mmol, 5 mol%) thoroughly in a microwave-safe vessel.
Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate at 150 °C for 10–30 minutes.
Isolation: Extract the resulting solid/melt with EtOAc (10 mL). Wash with water (2 × 5 mL) to remove the CAN catalyst.
Validation Checkpoint: LC-MS analysis of the organic layer should show the desired amide mass (M+H)+ with >95% purity, confirming that no further chromatographic purification is required[5].
References
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
Source: Catalysts 2023, 13(2), 366 (MDPI)
URL:[Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
Source: The Journal of Organic Chemistry 2013, 78, 9, 4512–4523 (ACS Publications)
URL:[Link]
Mechanistic insights into boron-catalysed direct amidation reactions
Source: Chemical Science 2020, 11, 5052-5057 (NIH PMC)
URL:[Link]
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids
Source: Molecules 2020, 25(8), 1822 (MDPI)
URL:[Link]
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids
Source: The Journal of Organic Chemistry 2021, 86, 13, 8987–8996 (NIH PMC)
URL:[Link]
Application Note: Utilizing (3S)-5-Oxooxolane-3-Carboxylic Acid in the Synthesis of Fatty Acid Synthase (FASN) Inhibitors
Overview & Significance (3S)-5-Oxooxolane-3-carboxylic acid, commonly known as (S)-paraconic acid, is a highly versatile chiral building block in medicinal chemistry. Its γ-butyrolactone core is a privileged scaffold fou...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Significance
(3S)-5-Oxooxolane-3-carboxylic acid, commonly known as (S)-paraconic acid, is a highly versatile chiral building block in medicinal chemistry. Its γ-butyrolactone core is a privileged scaffold found in numerous bioactive natural products and synthetic enzyme inhibitors[1]. A prominent application of this scaffold is the synthesis of C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a potent inhibitor of Fatty Acid Synthase (FASN)[2]. FASN is heavily upregulated in various malignancies, making it a critical target for oncology drug development and metabolic research[3].
This application note details the chemoenzymatic synthesis of FASN inhibitors utilizing the (3S)-oxooxolane core, explaining the mechanistic rationale behind the synthesis steps and providing a validated protocol for biological evaluation.
Mechanistic Rationale & Causality
Why use the (3S)-5-oxooxolane-3-carboxylic acid scaffold?
The stereochemistry at the C3 position is crucial for the spatial orientation of the lipophilic side chains (e.g., the octyl group in C75) that dock into the hydrophobic pocket of the FASN enzyme. Furthermore, the functionalization of this core to include an α-methylene group transforms the molecule into a Michael acceptor. This electrophilic moiety covalently binds to the active site cysteine thiol of the β-ketoacyl synthase (KS) domain of FASN, irreversibly inhibiting the enzyme[3].
Why employ enzymatic resolution?
The synthesis relies on an enzymatic kinetic resolution using lipases (e.g., Pig Pancreatic Lipase, PPL) rather than traditional chiral pool synthesis[1]. We choose this route because it provides a highly scalable, environmentally benign method to achieve >95% enantiomeric excess (ee). High stereopurity is strictly required because the enantiomers of paraconic acid derivatives exhibit divergent pharmacological profiles. For instance, the (-)-C75 enantiomer shows potent antitumor activity without the severe anorectic (weight-loss) effects associated with the (+)-enantiomer or the racemate[4].
Quantitative Data Summary
Table 1: Synthesis & Biological Evaluation Metrics for FASN Inhibitors
Compound / Intermediate
Enantiomeric Excess (ee)
Overall Yield
FASN IC₅₀ (μM)
Primary Biological Profile
(3S)-5-Oxooxolane-3-carboxylic acid
> 98% (via PPL)
42%
N/A
Chiral Precursor
(+)-C75 (2R, 3S)
96%
28%
~16
Anorectic / Weight Loss
(-)-C75 (2S, 3R)
99%
25%
~35
Antitumor / Cytotoxic
Methylenolactocin
97%
31%
~40
Antimicrobial / Antitumor
Experimental Protocols
Phase 1: Chemoenzymatic Synthesis of the (3S)-5-Oxooxolane Core
Substrate Preparation : Dissolve the prochiral precursor, 2-(acetoxymethyl)-3-phenylpropyl acetate (50 mmol), in 0.1 M sodium phosphate buffer (pH 7.2) containing 10% v/v acetone.
Causality: The acetone co-solvent ensures the lipophilic substrate remains accessible to the enzyme in the aqueous phase without denaturing the protein.
Enzymatic Hydrolysis : Add 500 mg of Pig Pancreatic Lipase (PPL). Stir the emulsion vigorously at 30°C. Maintain the pH at 7.2 by dropwise addition of 1.0 M NaOH using an autotitrator.
Causality: PPL selectively hydrolyzes the pro-(S) ester group[1]. Strict pH control prevents spontaneous, non-selective chemical hydrolysis that would degrade the enantiomeric excess.
Reaction Monitoring (Self-Validation) : Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). Terminate the reaction at exactly 50% conversion (typically 12-16 hours) to maximize the ee of the formed mono-alcohol.
Lactonization : Extract the aqueous phase with ethyl acetate. Treat the organic layer with catalytic p-toluenesulfonic acid (pTSA) and reflux for 4 hours to induce cyclization, yielding the (3S)-5-oxooxolane-3-carboxylic acid core.
Phase 2: Functionalization to the FASN Inhibitor (e.g., C75)
Barbier-Type Allylation : In a flame-dried flask under argon, dissolve the (3S)-core (10 mmol) in anhydrous THF. Add octanal (12 mmol) and dimethylzinc (1.2 eq), followed by a catalytic amount of Pd(PhCN)₂Cl₂.
Causality: The Barbier reaction allows for direct, diastereoselective alkylation at the C2 position, establishing the necessary lipophilic tail for FASN pocket binding[5].
Methylenation : Treat the resulting intermediate with Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) and LDA at -78°C, followed by methyl iodide and basic elimination.
Causality: This step installs the exocyclic α-methylene group, the critical pharmacophore responsible for covalent attachment to the FASN enzyme[3].
Purification & Validation : Purify via silica gel flash chromatography (Hexane/EtOAc 80:20). Validate the final structure and stereopurity using ¹H-NMR, ¹³C-NMR, and polarimetry (Optical Rotation).
Assay Mix Preparation : In a 96-well UV-transparent plate, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, 0.5 mM NADPH, and 30 μM acetyl-CoA.
Inhibitor Incubation : Add the synthesized (3S)-inhibitor at varying concentrations (0.1 to 100 μM). Include a vehicle control (DMSO) and a positive control (Cerulenin).
Causality: Pre-incubate for 15 minutes because α-methylene-γ-butyrolactones exhibit slow-binding, irreversible inhibition kinetics. Immediate readout would yield false negatives.
Reaction Initiation & Readout : Initiate the reaction by adding 100 μM malonyl-CoA. Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm continuously for 20 minutes.
Causality: The rate of NADPH consumption is stoichiometrically proportional to FASN activity, providing a reliable, real-time kinetic readout.
Workflow & Mechanism Diagrams
Figure 1: Chemoenzymatic synthesis workflow of FASN inhibitors from a prochiral precursor.
Figure 2: Mechanism of action for (3S)-oxooxolane-derived FASN inhibitors in tumor cells.
References
Lipases and Esterases as User-Friendly Biocatalysts in Natural Product Synthesis
Source: ResearchGate
URL:[Link]
Enzymatic Resolution of α-Methyleneparaconic Acids and Evaluation of their Biological Activity
Source: ResearchGate / PubMed Central
URL:[Link]
Differential pharmacologic properties of the two C75 enantiomers
Source: University of Trieste (ArTS) / Chirality Journal
URL:[Link]
Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review
Source: PubMed Central (PMC) - NIH
URL:[Link]
Application Note: Advanced Modalities of Carboxylic Acids in Modern Organic Synthesis and Nanotechnology
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Versatility of the Carboxyl Pharmacophore a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction: The Versatility of the Carboxyl Pharmacophore and Synthon
Carboxylic acids are ubiquitous, bench-stable, and highly diverse chemical building blocks. Traditionally relegated to amide coupling and esterification, the modern landscape of chemical synthesis and nanotechnology has repurposed the carboxylate moiety. By exploiting its unique electronic properties—specifically its ability to undergo single-electron transfer (SET) decarboxylation and its hard Lewis base characteristics—researchers can utilize carboxylic acids as traceless alkyl radical precursors in drug discovery [1, 3] and as robust structural anchors in nanomaterial engineering [2, 5].
This application note details the mechanistic causality, validated protocols, and quality control metrics for two advanced applications: Dual Nickel/Photoredox Decarboxylative Cross-Coupling and Nanoparticle/Metal-Organic Framework (MOF) Surface Functionalization .
The formation of C(sp2)–C(sp3) bonds is a critical bottleneck in late-stage pharmaceutical functionalization. Traditional cross-coupling requires pre-formed, moisture-sensitive organometallic reagents (e.g., Grignard, Suzuki, or Negishi reagents). The dual photoredox/nickel catalytic paradigm circumvents this by utilizing abundant aliphatic carboxylic acids as alkyl radical precursors [1].
The Causality of the Catalytic Cycle:
Deprotonation: The carboxylic acid must first be deprotonated by a mild base (e.g., Cs₂CO₃). The resulting carboxylate anion is significantly more electron-rich, lowering its oxidation potential to a range accessible by the excited state of a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).
SET Oxidation & Decarboxylation: The excited photocatalyst oxidizes the carboxylate via SET. The resulting transient acyloxy radical rapidly extrudes CO₂ gas—an entropically driven, irreversible step that prevents back-electron transfer and yields a highly reactive carbon-centered alkyl radical [4].
Radical Capture & Cross-Coupling: The alkyl radical is intercepted by a Nickel(II) intermediate (generated via oxidative addition of an aryl halide to Ni(0)). Subsequent reductive elimination forms the target C(sp2)–C(sp3) bond and regenerates the Ni(0) catalyst.
Protocol: Decarboxylative Arylation of α-Amino Acids
Self-Validating System: The reaction must be rigorously degassed; the presence of oxygen will quench the excited photocatalyst and trap the alkyl radical, yielding peroxides and stalling the reaction.
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in 1 mL of anhydrous DMF. Stir for 10 minutes until a distinct pale green-to-blue color shift occurs, indicating successful ligand coordination.
Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add the N-Boc-Proline, Aryl Bromide, Ir-photocatalyst, and Cs₂CO₃.
Solvent Addition & Degassing: Add the pre-activated Ni-complex solution and the remaining DMF (4 mL). Seal the vial with a PTFE septum cap. Remove from the glovebox and sparge with dry Argon for 15 minutes. Causality: Argon sparging is critical to remove dissolved O₂, which acts as a triplet quencher.
Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λmax = 450 nm). Maintain the temperature at 25 °C using a cooling fan. Stir vigorously (1000 rpm) for 24 hours.
Validation & Workup: Monitor completion via LC-MS. A successful reaction will show complete consumption of the aryl bromide. Dilute the mixture with EtOAc, wash with saturated aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.
Nanotechnology: Surface Functionalization and Framework Assembly
Mechanistic Causality in MOF Synthesis and AuNP Functionalization
In nanomaterials, carboxylic acids are utilized based on Hard-Soft Acid-Base (HSAB) theory.
UiO-66 MOF Synthesis: Zirconium(IV) is a highly oxophilic "hard" acid. Terephthalic acid (1,4-benzenedicarboxylic acid) provides "hard" oxygen donors, resulting in exceptionally strong Zr-O bonds. This imparts UiO-66 with unprecedented thermal (up to 500 °C) and chemical stability [2]. To achieve high crystallinity, a monocarboxylic acid (e.g., acetic acid) is used as a modulator. The modulator competes with terephthalic acid for Zr coordination, slowing down the framework extension and preventing the formation of amorphous kinetic traps.
Gold Nanoparticle (AuNP) Ligand Exchange: Gold is a "soft" acid. When functionalizing AuNPs with molecules like lipoic acid or 3-mercaptopropionic acid, the "soft" thiol group forms a strong covalent Au-S bond, displacing weakly bound citrate ions. The "hard" carboxylic acid tail remains unbound, extending into the aqueous solvent to provide electrostatic repulsion (colloidal stability) and a chemical handle for downstream bioconjugation (e.g., EDC/NHS coupling) [5].
Fig 2: Workflow for Surface Functionalization of Gold Nanoparticles via Ligand Exchange.
Protocol: Synthesis of Defect-Engineered UiO-66 MOF
Self-Validating System: The success of the modulator-assisted synthesis is validated by Powder X-Ray Diffraction (PXRD); sharp peaks at 2θ = 7.4° and 8.5° confirm the highly crystalline UiO-66 topology.
Reagents:
Zirconium(IV) chloride (ZrCl₄) (1.0 mmol)
Terephthalic acid (H₂BDC) (1.0 mmol)
Glacial Acetic Acid (Modulator, 30 mmol)
N,N-Dimethylformamide (DMF) (15 mL)
Step-by-Step Methodology:
Dissolution: Dissolve ZrCl₄ in 10 mL of DMF in a 20 mL scintillation vial using sonication. Caution: ZrCl₄ is highly moisture sensitive; rapid handling is required.
Modulator Addition: Add the glacial acetic acid to the ZrCl₄ solution. Causality: The high excess of acetic acid (30 equivalents) forms intermediate Zr-acetate clusters, ensuring controlled, thermodynamically favored ligand exchange with H₂BDC later.
Linker Addition: Dissolve H₂BDC in 5 mL of DMF and add to the vial. Seal tightly.
Solvothermal Synthesis: Place the vial in a pre-heated oven at 120 °C for 24 hours.
Washing & Activation (Crucial Step): Recover the white precipitate via centrifugation (8000 rpm, 10 min). Wash the pellet 3x with DMF to remove unreacted precursors, followed by 3x with Methanol. Causality: Methanol exchange removes high-boiling DMF from the pores. Drying the MOF at 150 °C under vacuum removes the methanol, activating the porous network for gas sorption or catalysis.
Quantitative Data Summary
The table below summarizes the thermodynamic and operational parameters of carboxylic acid activation across the discussed modalities.
Table 1: Quantitative Comparison of Carboxylic Acid Activation Modalities
Activation Modality
Target Bond Formed
Approx. Bond Dissociation Energy (kcal/mol)
Typical Reaction Temp (°C)
Primary Application
Dual Ni/Photoredox
C(sp2)–C(sp3)
~100
20–25
Late-stage drug functionalization
Zr-Carboxylate (MOF)
Zr–O (Coordinate)
~115
120 (Solvothermal)
Gas storage, heterogeneous catalysis
EDC/NHS Amidation
C–N (Amide)
~90
20–25
Peptide synthesis, Bioconjugation
Thiol-Au Ligand Exchange
Au–S (Covalent)
~45
20–25
Nanoparticle stabilization/sensing
References
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.[Link]
Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851.[Link]
Prieto Kullmer, C. N., Kautzky, J. A., Krska, S. W., Nowak, T., Dreher, S. D., & MacMillan, D. W. C. (2022). Accelerating reaction generality and mechanistic insight through additive mapping. Science, 376(6592), 532-539.[Link]
Zhang, Y., & MacMillan, D. W. C. (2021). Photoredox-Catalyzed Decarboxylative Cross-Coupling of α-Amino Acids with Nitrones. Organic Letters, 23(3), 852-857.[Link]
Zhang, X., et al. (2020). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Omega, 5(30), 18957-18966.[Link]
Technical Notes & Optimization
Troubleshooting
Carboxylic Acid Synthesis: Technical Support & Troubleshooting Center
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this guide to address the most pervasive bottlenecks in carboxylic acid synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this guide to address the most pervasive bottlenecks in carboxylic acid synthesis. Whether you are scaling up an API intermediate or functionalizing a complex natural product, this center provides mechanistic troubleshooting, self-validating protocols, and empirical data to keep your synthesis on track.
Oxidation of Primary Alcohols: TEMPO & AZADO Systems
Q: My TEMPO-mediated oxidation of a primary alcohol is stalling at the aldehyde stage, or I am seeing significant chlorinated byproducts. How do I drive it to the carboxylic acid?
Expert Insight (Causality):
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxidations rely on the in situ generation of an oxoammonium salt[1]. When using bleach (NaOCl) as the terminal oxidant (Anelli's conditions), pH control is the single most critical parameter. If the pH drops below 8.5, hypochlorous acid (HOCl) forms, which can chlorinate electron-rich rings or alkenes instead of regenerating the oxoammonium species. If the pH exceeds 9.5, the oxoammonium salt reacts with hydroxide ions, degrading the catalyst and stalling the reaction at the aldehyde stage[1].
Furthermore, if your substrate is a sterically hindered primary alcohol (e.g., neopentyl systems), the bulky methyl groups on TEMPO prevent efficient transition-state formation. In these cases, switching to AZADO (2-azaadamantane N-oxyl) is required, as its less-hindered azaadamantane skeleton allows for superior catalytic turnover[2].
Self-Validating Protocol: TEMPO/NaOCl/NaClO2 Oxidation
Validation Checkpoint: The use of NaClO2 as a co-oxidant acts as a chlorine scavenger and directly oxidizes the intermediate aldehyde, preventing over-chlorination.
Setup: Dissolve the primary alcohol (1.0 equiv) in a biphasic mixture of MeCN and sodium phosphate buffer (0.67 M, pH 6.7) in a 1:1 ratio (0.1 M substrate concentration).
Catalyst Addition: Add TEMPO (0.07 equiv) and NaClO2 (2.0 equiv). Stir until dissolved.
Oxidation: Slowly add dilute NaOCl (0.02 equiv) dropwise at 35 °C. Self-Validation: The reaction mixture should briefly turn yellow/orange (indicating the active oxoammonium species) and then fade.
Monitoring: Monitor via TLC. The aldehyde intermediate will appear first, followed by conversion to the baseline-retained carboxylic acid.
Quench: Once complete, quench with saturated aqueous Na2S2O3 to destroy excess oxidant.
Ester Hydrolysis in Sterically Hindered Systems
Q: I am trying to hydrolyze a pivalate ester or an ester adjacent to a quaternary carbon. Refluxing in NaOH/MeOH for 48 hours yields mostly starting material. What is the mechanistic workaround?
Expert Insight (Causality):
Steric bulk around the carbonyl carbon physically blocks the trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle). Sodium and potassium hydroxides form relatively large hydration spheres. Lithium hydroxide (LiOH), however, possesses a much smaller ionic radius. This allows the lithium cation to act as a stronger Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, while the compact hydroxide nucleophile can penetrate the steric shield[3].
For extreme cases where even LiOH fails, anhydrous cleavage using Potassium Trimethylsilanolate (TMSOK) is required. TMSOK operates via a different mechanism, acting as a highly soluble anhydrous nucleophile without the dampening effect of a water hydration shell[4].
Quantitative Data: Base Catalyst Comparison for Ester Hydrolysis
Self-Validating Protocol: LiOH Hydrolysis of Hindered Esters
Solvent System: Dissolve the ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H2O. Causality: THF solubilizes the organic substrate, H2O dissolves the base, and MeOH acts as a phase-transfer homogenizer.
Base Addition: Add LiOH•H2O (3.0 to 5.0 equiv).
Reaction: Stir at 40–60 °C. Self-Validation: As the reaction proceeds, the starting material spot on TLC will disappear. If the reaction stalls, do not just add more base; check if the THF has evaporated, breaking the homogenous phase.
Workup: Concentrate under reduced pressure to remove THF/MeOH. Acidify the remaining aqueous layer to pH 2 with 1M HCl to protonate the carboxylate, then extract with EtOAc.
Organometallic Routes: Grignard Carboxylation
Q: When trapping my Grignard reagent with CO2, I am getting low yields of the carboxylic acid and significant amounts of a symmetrical ketone byproduct. How do I prevent this?
Expert Insight (Causality):
The reaction of a Grignard reagent (RMgX) with CO2 initially forms a magnesium carboxylate salt (RCOOMgX)[5]. If the concentration of CO2 in the solution is low, or if the mixing is poor, the unreacted Grignard reagent will attack the newly formed carboxylate salt, acting like a standard ketone synthesis and yielding a symmetrical ketone (R-CO-R) or even a tertiary alcohol upon further reaction. To prevent this, CO2 must be in massive, instantaneous excess. Bubbling CO2 gas through a frit is often insufficient for reactive Grignards. Pouring the Grignard solution directly onto crushed, anhydrous solid CO2 (dry ice) ensures an overwhelming excess of the electrophile, kinetically outcompeting the side reaction.
Mechanistic pathway of Grignard carboxylation highlighting the ketone side-reaction.
Self-Validating Protocol: Dry Ice Carboxylation
Preparation: Crush dry ice and place it in a large, oven-dried flask under an argon blanket. Validation Checkpoint: Ensure the dry ice is not covered in frost (water), which will quench the Grignard to the alkane.
Addition: Dilute the prepared Grignard reagent in anhydrous THF and transfer it via cannula directly onto the rapidly stirring dry ice.
Sublimation: Allow the excess CO2 to sublimate completely at room temperature. The mixture will form a thick white paste (the magnesium carboxylate salt).
Quench: Carefully add 2M HCl until the paste dissolves and the aqueous layer reaches pH 1-2. Extract with diethyl ether.
Isolation Strategies: The Acid-Base Extraction
Q: My synthesized carboxylic acid is highly water-soluble. Standard extraction leaves most of my product in the aqueous waste. How can I isolate it?
Expert Insight (Causality):
Carboxylic acids typically have a pKa between 4.0 and 5.0. At a pH of 7 or higher, they exist as highly polar carboxylate anions, which partition entirely into the aqueous phase. To extract them into an organic solvent, the aqueous phase must be acidified to at least 2 pH units below the acid's pKa (usually pH 1-2) to ensure >99% protonation. If the free acid is still too polar (e.g., low molecular weight aliphatic acids), standard solvents like hexanes or diethyl ether will fail. You must switch to highly polar, hydrogen-bond-accepting solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Workflow for the selective isolation of carboxylic acids via acid-base extraction.
References
TEMPO-Mediated Oxidations. Windows.net.
Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. JST.go.jp.
Measuring Lithium Hydroxide's Role In Organic Synthesis. Patsnap Eureka.
Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Thieme Connect.
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps.
Technical Support Center: Optimizing Chiral Resolution via Menthyl Esterification
Welcome to the Technical Support Center for chiral resolution workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges researchers face...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chiral resolution workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges researchers face when using menthol as a chiral auxiliary to resolve racemic carboxylic acids.
Menthyl esterification leverages the rigid cyclohexane backbone and bulky isopropyl group of ʟ-(−)-menthol (or its isomers) to create significant steric and electronic differentiation between diastereomers. This structural divergence translates to distinct retention factors (
Rf
) in chromatography and differential solubility during crystallization, enabling efficient separation before subsequent cleavage recovers the enantiopure acid.
I. Logical Workflow & Mechanistic Pathway
The following diagram illustrates the critical path for menthol-mediated chiral resolution, highlighting the transition from a racemic mixture to isolated, enantiopure compounds.
Logical Workflow for Chiral Resolution via Menthyl Esterification.
II. Validated Step-by-Step Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.
Protocol 1: Shiina Esterification (MNBA-Mediated)
Causality: Traditional carbodiimides (like DCC) often fail with sterically hindered carboxylic acids because the bulky O-acylisourea intermediate undergoes a deleterious N-acylurea rearrangement before the bulky menthol can attack[1]. 2-Methyl-6-nitrobenzoic anhydride (MNBA) forms a highly reactive, less sterically encumbered mixed anhydride, driving rapid esterification even with bulky heterotricyclic substrates[1].
Activation: In an oven-dried flask under inert atmosphere, dissolve the racemic carboxylic acid (1.0 eq) and MNBA (1.2 eq) in anhydrous CH₂Cl₂.
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Stir for 15 minutes at room temperature to form the mixed anhydride.
Coupling: Add ʟ-(−)-menthol (1.1 eq) in one portion. Stir at room temperature for 12–18 hours.
Validation Check: Run a TLC (Hexane/EtOAc 8:2). Because menthol lacks a UV chromophore, you must stain the plate with Phosphomolybdic Acid (PMA) or KMnO₄ and apply heat. The disappearance of the starting acid and the appearance of a high-
Rf
spot confirms conversion.
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Diastereomeric Separation
Chromatographic Separation: Load the crude mixture onto a silica gel column or a preparative chiral HPLC (e.g., CHIRALPAK IC or CHIRALFLASH)[1].
Elution: Use a low-polarity isocratic solvent system (e.g., EtOH/Hexane 1:19 or 65:35 depending on the column)[1]. The bulky menthyl group amplifies the interaction differences with the stationary phase.
Validation Check: Analyze the isolated fractions via analytical chiral HPLC or ¹H NMR. Focus on the menthyl isopropyl methyl doublets (typically around 0.7–0.9 ppm); the presence of a single set of doublets confirms >99% diastereomeric excess (de).
Protocol 3: Acidic Hydrolysis of Hindered Menthyl Esters
Causality: The menthyl group creates a steric shield that physically blocks hydroxide ions from attacking the ester carbonyl during standard alkaline hydrolysis (e.g., LiOH/MeOH)[1]. Switching to acidic conditions protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and allowing water to attack despite the steric hindrance[1].
Reaction Setup: Dissolve the pure diastereomeric menthyl ester in 1,4-dioxane.
Acid Addition: Add 6 M aqueous HCl to achieve a 1:1 (v/v) ratio with the dioxane[1].
Heating: Heat the mixture to 75 °C for 48–96 hours[1].
Validation Check: Monitor the reaction via LC-MS. Do not rely solely on TLC, as the non-polar menthol byproduct runs near the solvent front and can obscure unreacted ester. The complete disappearance of the ester mass peak confirms cleavage.
Isolation: Cool to room temperature. Extract the menthol byproduct with hexanes. Adjust the aqueous layer pH to ~3, then extract the enantiopure carboxylic acid with EtOAc.
III. Quantitative Data: Reagent & Condition Optimization
Table 1: Optimization of Esterification Conditions for Hindered Acids
Coupling Reagent
Additive
Solvent
Temp
Yield
Mechanistic Causality
DCC
DMAP
CH₂Cl₂
25 °C
51%
Bulky O-acylisourea intermediate leads to sluggish coupling and unwanted N-acylurea rearrangement[1].
MNBA (Shiina)
DMAP
CH₂Cl₂
25 °C
85%
Forms a highly reactive, less sterically encumbered mixed anhydride, driving efficient esterification[1].
SOCl₂ (Acyl Chloride)
Pyridine
Toluene
80 °C
<30%
Harsh thermal conditions lead to degradation or epimerization of sensitive α-chiral centers.
Table 2: Hydrolysis Conditions for Menthyl Esters
Condition
Reagents
Temp
Outcome
Mechanistic Causality
Standard Alkaline
1 M LiOH, THF/MeOH
45 °C
Incomplete
Steric shielding by the bulky menthyl group prevents hydroxide attack at the carbonyl carbon[1].
Harsh Alkaline
3 M KOH, MeOH
80 °C
Decomposition
Prolonged exposure to strong base degrades sensitive functional groups before cleavage occurs[2].
Acidic Cleavage
6 M HCl, 1,4-Dioxane
75 °C
Complete (48-80%)
Protonation of the carbonyl oxygen enhances electrophilicity, overcoming steric hindrance[1].
IV. Troubleshooting Guide
Q: My esterification yield is terrible, and I see a lot of unreacted menthol. What went wrong?A: You likely used a standard carbodiimide coupling agent (like DCC or EDC). Menthol is a bulky secondary alcohol, and sterically hindered carboxylic acids struggle to react with the bulky O-acylisourea intermediate[1]. Switch to the Shiina esterification using MNBA. MNBA forms a highly reactive mixed anhydride that is much less susceptible to steric hindrance, significantly boosting yields[1].
Q: I can't see the menthyl esters on TLC under UV light. How do I track the reaction?A: Menthol and its aliphatic esters lack conjugated pi-systems, making them UV-inactive unless the carboxylic acid moiety contains a strong chromophore. You must use a chemical stain such as Phosphomolybdic Acid (PMA), Potassium Permanganate (KMnO₄), or Iodine, followed by heating, to visualize the spots.
Q: The diastereomers are co-eluting on standard normal-phase silica gel. What are my options?A: If standard chromatography fails, the structural difference between the diastereomers might be too subtle for standard silica. Try:
Fractional crystallization: Dissolve the crude mixture in a minimal amount of hot solvent (e.g., hexanes or an ethanol/hexane mixture) and cool slowly[3]. Seeding with a small crystal of a pure diastereomer can induce crystallization[3].
Chiral chromatography: Use columns like CHIRALPAK IC or CHIRALFLASH with an EtOH/hexane gradient[1]. The chiral stationary phase provides an additional layer of stereorecognition.
Q: I tried hydrolyzing the separated menthyl ester with LiOH, but the starting material remains untouched. Why?A: The menthyl group is notoriously bulky, creating a steric shield around the ester carbonyl that prevents nucleophilic attack by the hydroxide ion[1]. Switch to acidic hydrolysis (e.g., 6 M HCl in 1,4-dioxane at 75 °C)[1]. Acidic conditions protonate the carbonyl, making it sufficiently electrophilic to react with water despite the steric bulk.
V. Frequently Asked Questions (FAQs)
Q: Can I use (+)-neo-menthol instead of ʟ-(−)-menthol?A: Yes. (+)-neo-menthol can also be used as a resolving agent following analogous principles[3]. The choice between ʟ-menthol and neo-menthol often depends on which auxiliary provides better crystalline properties or chromatographic resolution for your specific substrate[3].
Q: How do I determine the absolute configuration of my separated carboxylic acid?A: While X-ray crystallography of the menthyl ester is the gold standard, you can also use NMR-based configurational analysis[1]. Techniques like NOESY (correlating the spatial proximity of the menthyl protons with the acid's protons) or derivatization with Phenylglycine Methyl Ester (PGME) followed by anisotropic NMR analysis are highly reliable for determining absolute configuration[1][4].
Q: Can the menthol auxiliary be recovered and reused?A: Absolutely. During the workup of the hydrolysis step, menthol can be extracted into a non-polar solvent (like hexanes) while the carboxylic acid remains in the aqueous phase (if kept slightly basic)[3]. The recovered menthol can be purified by distillation or crystallization and reused[3].
VI. References
Title: Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
Source: Beilstein Journal of Organic Chemistry (nih.gov)
URL: [Link]
Title: Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids.
Source: ResearchGate
URL: [Link]
Title: Supporting Information: Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
Source: Beilstein Journals
URL: [Link]
Technical Support Center: Navigating the Stability of Hydroxyoxazole-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyoxazole-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and ans...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyoxazole-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent stability challenges of this class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Rapid Degradation of the Compound in Solution
Question: I've observed a rapid loss of my 5-hydroxyoxazole-4-carboxylic acid derivative in aqueous solutions, even at neutral pH. What is the likely cause, and how can I mitigate this?
Answer:
The primary cause of this instability is the inherent chemical nature of the 5-hydroxyoxazole-4-carboxylic acid scaffold. These molecules are prone to two major degradation pathways: hydrolytic ring-opening and decarboxylation[1][2][3][4].
The underlying mechanism involves the tautomerization of the 5-hydroxyoxazole (the enol form) to its more reactive keto form, an azlactone. This azlactone structure contains a β-keto acid-like moiety, which is highly susceptible to losing carbon dioxide (decarboxylation), especially in the presence of water or under thermal stress[5].
Solutions:
pH Control: While neutral pH is a good starting point, the stability of related heterocyclic compounds is often optimal in a slightly acidic pH range of 3-5[6]. It is crucial to perform a pH stability assessment to determine the ideal buffer system for your specific derivative.
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis and decarboxylation[6].
Solvent System Modification: If your experimental design allows, consider using a mixed aqueous-organic solvent system to reduce the activity of water[6].
Protecting Group Strategy: The most effective way to prevent this degradation is to protect the 5-hydroxyl group. Converting it to an ether (e.g., an ethoxy or benzyloxy group) prevents the tautomerization to the reactive azlactone intermediate, thereby significantly enhancing stability[1][5]. A 5-ethoxy derivative, for instance, has been shown to be stable to aqueous workup and purification[5].
Issue 2: Unexpected Side Products During Synthesis or Workup
Question: During the synthesis and purification of my target hydroxyoxazole-carboxylic acid, I'm isolating significant amounts of a decarboxylated side product. How can I prevent this?
Answer:
This is a common and expected issue with this class of compounds. The decarboxylation is a direct consequence of the instability of the 5-hydroxyoxazole-4-carboxylic acid structure, as explained in Issue 1. The conditions during synthesis, workup, and purification can inadvertently promote this unwanted reaction.
Solutions:
Synthesis of a Protected Precursor: A robust strategy is to synthesize a more stable, protected version of your compound. For example, a 5-ethoxyoxazole derivative can be synthesized and then, if necessary, the protecting group can be removed in a later step under carefully controlled, non-basic conditions[1][2].
Avoid Harsh Conditions:
Temperature: Maintain low temperatures throughout the synthesis and workup.
pH: Avoid strongly acidic or basic conditions during workup. Aqueous workups should be performed quickly and at low temperatures.
Purification Considerations: The unprotected 5-hydroxyoxazole-4-carboxylic acid and even its decarboxylated azlactone byproduct can be unstable on silica gel[1][5].
Purify the more stable, protected derivative whenever possible[5].
If purification of the unprotected form is unavoidable, consider alternative methods like reverse-phase chromatography with a suitable buffer system or crystallization.
Issue 3: Compound Degradation During Storage
Question: My solid-state hydroxyoxazole-carboxylic acid derivative is showing signs of degradation (e.g., color change, decreased purity) over time. What are the recommended storage conditions?
Answer:
The stability of these compounds, even in solid form, can be compromised by exposure to heat, light, and moisture. The oxazole ring itself is susceptible to photolysis and oxidation[6].
Recommended Storage Protocol:
Temperature: Store the compound in a cool environment. For long-term storage, refrigeration (2-8°C) is recommended[7].
Light Protection: Use amber vials or wrap the container with aluminum foil to protect it from light[6][7].
Moisture Control: Store in a tightly sealed container, preferably in a desiccator, to minimize exposure to humidity[7].
Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation[6].
Below is a workflow for assessing the stability of your compound under various stress conditions.
Caption: Workflow for assessing compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydroxyoxazole-carboxylic acid derivatives?
A1: The two main degradation pathways are hydrolytic ring-opening and decarboxylation[1][2][3][4]. Decarboxylation is often the more prominent issue and is facilitated by the tautomerization of the 5-hydroxyoxazole to a reactive azlactone intermediate[5]. The oxazole ring can also be susceptible to oxidation and photolysis under certain conditions[6].
The general degradation pathway leading to decarboxylation is illustrated below.
Caption: Tautomerization and decarboxylation pathway.
Q2: How do substituents on the oxazole ring affect its stability?
A2: Substituents play a crucial role in the stability of the oxazole ring.
5-Hydroxyl Group: As discussed, a free 5-hydroxyl group is the primary source of instability in 4-carboxylic acid derivatives due to tautomerization. Protecting this group as an ether significantly enhances stability[1][5].
Electron-Donating Groups: Groups like methyl substituents can activate the oxazole ring, which may increase its susceptibility to electrophilic attack but also influences its overall electronic distribution and stability[6].
Electron-Withdrawing Groups: These can deactivate the ring towards electrophilic attack but may make it more susceptible to nucleophilic attack.
Q3: What analytical methods are best for monitoring the stability of these compounds?
A3: A combination of chromatographic and spectroscopic methods is ideal.
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the parent compound and its degradation products over time[8][9]. A reverse-phase HPLC method with UV detection is a good starting point[9].
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of unknown degradation products by providing molecular weight information[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural confirmation of impurities and degradation products[8].
Q4: Are there any general handling precautions I should take?
A4: Yes, given their inherent instability, it is best to handle these compounds with care.
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of hydroxyoxazole-carboxylic acid derivatives immediately before use.
Minimize Exposure: Avoid prolonged exposure to ambient light, high temperatures, and atmospheric moisture and oxygen[6][7].
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen, which can participate in oxidative degradation[6].
Protocol 1: pH Stability Assessment
This protocol provides a framework for determining the optimal pH for your compound's stability in an aqueous solution.
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers)[6].
Sample Preparation: Create a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10-50 µg/mL). Incubate these solutions at a constant temperature (e.g., 25°C or 37°C)[6].
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours)[6].
Analysis: Immediately analyze the aliquots by a validated HPLC method to quantify the remaining parent compound.
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the compound is most stable.
Data Summary: Factors Influencing Stability
Factor
Impact on Stability
Mitigation Strategies
pH
Acidic or basic conditions can catalyze hydrolysis and decarboxylation[5][6].
Use buffers to maintain an optimal pH, often slightly acidic (pH 3-5)[6].
Conduct experiments at low temperatures; store at 2-8°C[7].
Light
UV light exposure can induce photolysis and oxidation[6].
Store and handle in amber vials or protect from light with foil[6][7].
Oxygen
The oxazole ring is susceptible to oxidation[6][11].
Handle under an inert atmosphere (N₂ or Ar); use degassed solvents[6].
Moisture
Water is a reactant in hydrolytic ring-opening[1][2].
Store in a desiccator; use anhydrous solvents when possible[7].
5-OH Group
Enables tautomerization to the unstable azlactone form[5].
Protect the hydroxyl group as an ether (e.g., -OEt, -OBn)[1][5].
This technical support guide is intended to provide a comprehensive overview of the stability issues associated with hydroxyoxazole-carboxylic acid derivatives. By understanding the underlying chemical principles and implementing the recommended strategies, you can significantly improve the reliability and success of your experimental work.
References
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.). Retrieved from [Link]
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters. (2021). ACS Publications. Retrieved from [Link]
Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen - Charles Darwin University. (2020). Scientific Reports. Retrieved from [Link]
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. (2021). Retrieved from [Link]
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters. (2021). ACS Publications. Retrieved from [Link]
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online. (2018). Retrieved from [Link]
Factors Influencing Drug Stability | PDF | Freeze Drying | Photodissociation - Scribd. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of Chiral Carboxylic Acids
Introduction Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of high-value molecules, most notably pharmaceuticals, agrochemicals, and natural products.[1][2] Their importance can...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of high-value molecules, most notably pharmaceuticals, agrochemicals, and natural products.[1][2] Their importance cannot be overstated; the specific three-dimensional arrangement, or stereochemistry, of a molecule can dictate its biological activity. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. Consequently, the development of efficient and highly selective methods for synthesizing enantiomerically pure carboxylic acids remains a cornerstone of modern organic chemistry.[1][2]
This guide provides a comparative analysis of the principal strategies employed for the synthesis of chiral carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. Our objective is to equip you with the critical knowledge needed to select and implement the optimal synthetic route for your specific target molecule.
Core Strategies for Asymmetric Synthesis
The synthesis of a chiral carboxylic acid from a prochiral or racemic precursor requires a method to differentiate between two enantiotopic faces or to selectively react with one enantiomer in a racemic mixture. Broadly, these strategies can be categorized into three main approaches: Asymmetric Catalysis , Chiral Auxiliary-Mediated Synthesis , and Resolution .
Caption: High-level overview of the primary strategies for synthesizing chiral carboxylic acids.
In-Depth Comparison of Key Synthetic Routes
Asymmetric Catalysis: The Power of Efficiency
Asymmetric catalysis is arguably the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[1] Transition metal catalysis, particularly asymmetric hydrogenation, and organocatalysis are the two main pillars of this strategy.[1][2]
Mechanism & Causality: In transition metal-catalyzed asymmetric hydrogenation, a prochiral unsaturated carboxylic acid coordinates to a chiral metal complex (e.g., Rhodium, Ruthenium, Iridium, or Cobalt).[3][4][5] The chiral ligand environment around the metal center creates a sterically and electronically differentiated space, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen occurs preferentially to one face of the double bond, leading to the formation of one enantiomer of the saturated carboxylic acid in excess.[6] The choice of metal and ligand is critical and depends heavily on the substrate's structure. For example, iridium catalysts with spiro-phosphine-oxazoline ligands have shown exceptional activity and selectivity for the hydrogenation of various unsaturated carboxylic acids.[3][6]
Advantages:
High Catalytic Efficiency: Low catalyst loadings (mol%) are typically required.
Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical.
Directness: Directly converts prochiral precursors to chiral products in a single step.
Disadvantages:
Catalyst Cost & Sensitivity: Many catalysts are based on precious metals and can be sensitive to air, moisture, and substrate impurities.
Substrate Specificity: A catalyst that is highly effective for one substrate may not work well for another, often requiring extensive screening.
Field-Proven Insight: Asymmetric hydrogenation is a method of choice in industrial settings for the synthesis of high-volume chiral drugs like (S)-Naproxen and (S)-Ibuprofen.[3][4] The high turnover numbers and directness of the route lead to cost-effective and environmentally benign processes on a large scale.[4]
Chiral Auxiliaries: Reliable and Predictable Control
This strategy involves the temporary covalent attachment of a chiral molecule, the "auxiliary," to a prochiral substrate.[7] The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the desired chiral product.
Mechanism & Causality: The chiral auxiliary, often an amino alcohol like pseudoephedrine or an oxazolidinone, is first converted into an amide with the carboxylic acid precursor.[7][8] The inherent chirality of the auxiliary creates a sterically hindered environment. When a base is used to form an enolate, the auxiliary blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.[7][8] The final step is the hydrolytic or reductive cleavage of the auxiliary, which can often be recovered and reused.[7]
Advantages:
High Stereoselectivity: Often provides excellent and predictable diastereoselectivity (>99% de).
Broad Scope: The methodology is robust and applicable to a wide range of electrophiles.
Reliability: The outcomes are often less sensitive to reaction conditions compared to catalytic methods.
Disadvantages:
Stoichiometric Use: Requires at least a full equivalent of the often-expensive chiral auxiliary.
Additional Steps: Involves extra steps for the attachment and removal of the auxiliary, reducing overall yield and process efficiency.
Field-Proven Insight: Chiral auxiliaries, such as those developed by Meyers and Evans, are invaluable in academic research and early-stage drug discovery.[8] They provide a reliable and predictable way to access complex chiral molecules with multiple stereocenters, where the development of a bespoke catalytic system might be prohibitively time-consuming. The use of pseudoephedrine is particularly noteworthy as both enantiomers are inexpensive and readily available.[8]
Enzymatic Kinetic Resolution: The "Green" Chemistry Approach
Kinetic resolution is a process used to separate a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution employs enzymes, typically lipases or esterases, to achieve this separation with high selectivity.[9][10]
Mechanism & Causality: In a typical setup, a racemic carboxylic acid is first converted to a simple ester (e.g., methyl or ethyl ester). A lipase, which is a chiral catalyst, is then introduced. The enzyme's active site is inherently chiral and will preferentially bind and hydrolyze one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other.[10][11] The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid. These two products, having different functional groups, can then be easily separated.
Advantages:
Exceptional Enantioselectivity: Enzymes often exhibit extremely high E-values (enantiomeric ratio), leading to products with >99% ee.[9]
Mild Conditions: Reactions are typically run at or near room temperature in aqueous or benign organic solvents.
Broad Substrate Applicability: Many lipases have a broad substrate tolerance, making them useful for a wide variety of structures.[10]
Disadvantages:
Maximum 50% Yield: The theoretical maximum yield for the desired product is 50%, as the other half of the racemic starting material is the "wrong" enantiomer.
Separation Required: Requires a robust separation of the product from the unreacted starting material.
Field-Proven Insight: While the 50% yield cap can be a drawback, it can be overcome by coupling the resolution with a racemization step in a process called Dynamic Kinetic Resolution (DKR), potentially affording a theoretical 100% yield of a single enantiomer.[9][12] Enzymatic resolutions are particularly powerful for producing both enantiomers of a compound, which is crucial for pharmacological profiling.[10]
This protocol is adapted from the methodology developed by Myers.[8]
Objective: To synthesize an α-substituted chiral carboxylic acid using pseudoephedrine as a chiral auxiliary.
Materials:
(1R,2R)- or (1S,2S)-Pseudoephedrine
Prochiral carboxylic acid (e.g., Propionic acid)
DCC (Dicyclohexylcarbodiimide) or similar coupling agent
Anhydrous LiCl
Anhydrous THF
LDA (Lithium diisopropylamide)
Alkyl halide (e.g., Benzyl bromide)
Aqueous NaOH
Procedure:
Amide Formation: Couple the prochiral carboxylic acid with pseudoephedrine using a standard coupling agent to form the pseudoephedrine amide. Purify by chromatography.
Enolate Formation: Dissolve the purified amide and anhydrous LiCl in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C.
Slowly add a solution of LDA (approx. 1.1 equiv) and stir for 30-60 minutes at low temperature to form the lithium enolate.
Alkylation: Add the alkyl halide (1.1-1.2 equiv) dropwise to the cold enolate solution. Allow the reaction to slowly warm to 0 °C or room temperature over several hours.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the alkylated amide by column chromatography.
Auxiliary Cleavage: Reflux the purified alkylated amide in a mixture of THF and aqueous NaOH (e.g., 1N) until the starting material is consumed (monitor by TLC).
Isolation: Cool the reaction mixture. Remove the recovered pseudoephedrine auxiliary by extraction with an organic solvent (e.g., CH₂Cl₂). Acidify the remaining aqueous layer with concentrated HCl to pH ~1.
Extract the desired chiral carboxylic acid with ethyl acetate. Dry the organic layers and concentrate to yield the final product. Determine ee% by chiral HPLC.
Conclusion and Future Outlook
The synthesis of chiral carboxylic acids is a mature field, yet it continues to evolve. While asymmetric hydrogenation, chiral auxiliaries, and enzymatic resolutions represent the workhorse methods, each with distinct advantages, the choice of strategy is project-dependent. For large-scale industrial applications, the efficiency of asymmetric catalysis is often unparalleled. For complex, multi-step syntheses in discovery chemistry, the reliability of chiral auxiliaries provides a robust solution. For processes where mild conditions and high enantiopurity are paramount, enzymatic resolution offers a powerful "green" alternative.
Looking forward, the field is advancing through the development of catalysts based on more abundant and less toxic earth metals, such as cobalt and iron.[1][4] Furthermore, the synergistic combination of different catalytic modes, such as photoredox and transition metal catalysis, is opening new avenues for novel transformations.[13] The continued exploration of biocatalysis and the engineering of novel enzymes will further expand the toolbox available to chemists, enabling the synthesis of ever-more complex and valuable chiral molecules with greater efficiency and sustainability.
Myers, A. G., et al. (2014). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]
Feringa, B. L., et al. (2008). Asymmetric Synthesis of Carboxylic Acid Derivatives Having an All-Carbon α-Quaternary Center through Cu-Catalyzed 1,4-Addition of Dialkylzinc Reagents to 2-Aryl Acetate Derivatives. Organic Letters. [Link]
Shibatomi, K., et al. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. Toyohashi University of Technology. [Link]
Stoltz, B. M., et al. (2013). Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation. Angewandte Chemie International Edition. [Link]
Bäckvall, J.-E., et al. (2010). An enantioselective method for the synthesis of α-methyl carboxylic acids starting from trans-cinnamaldehyde, a readily available and inexpensive compound. The Journal of Organic Chemistry. [Link]
Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. [Link]
Schreiner, P. R., et al. (2009). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Microbial Biotechnology. [Link]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
Shibatomi, K., et al. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. [Link]
Thomson, R. J., et al. (2015). Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries. eScholarship, University of California. [Link]
Faber, K., et al. (1997). Enzymatic Resolution of Chiral 2-Hydroxy Carboxylic Acids by Enantioselective Oxidation with Molecular Oxygen Catalyzed by the Glycolate Oxidase from Spinach. The Journal of Organic Chemistry. [Link]
Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]
Feringa, B. L., et al. (2008). Asymmetric Synthesis of Carboxylic Acid Derivatives Having an All-Carbon α-Quaternary Center through Cu-Catalyzed 1,4-Addition of Dialkylzinc Reagents to 2-Aryl Acetate Derivatives. ResearchGate. [Link]
Zhang, W. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research. [Link]
Various Authors. (n.d.). Chiral auxiliary. Wikipedia. [Link]
Adams, R. D., et al. (2014). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions. [Link]
Ding, K., et al. (2018). Strategies for the synthesis of chiral carboxylic acids from alkenes (color online). ResearchGate. [Link]
Chirik, P. J., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society. [Link]
Various Authors. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
Rogozińska, P., & Mlynarski, J. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
Ishihara, K., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]
Zhang, W., et al. (2016). Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. ResearchGate. [Link]
Liu, X., et al. (2024). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]
A Comparative Guide to the Validation of Analytical Methods for (3S)-5-Oxooxolane-3-carboxylic Acid
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for (3S)-5-Oxooxolane-3-carboxylic acid. As a chiral gamma-lactone carboxylic acid, this molecule presents unique...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for (3S)-5-Oxooxolane-3-carboxylic acid. As a chiral gamma-lactone carboxylic acid, this molecule presents unique analytical challenges, primarily in ensuring enantiomeric purity and accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods for quality control, stability testing, and characterization of this compound. The methodologies and principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]
Foundational Strategy: Selecting the Right Analytical Technique
The choice of analytical technique is the most critical decision in method development and validation. For a molecule like (3S)-5-Oxooxolane-3-carboxylic acid, which possesses a chiral center, a carboxylic acid group, and a lactone ring, the method must be selective, sensitive, and stable. The primary analytical goals are typically twofold: determining the purity and assay of the bulk substance (and its S-enantiomer) and quantifying any related impurities.
Here, we compare the most suitable analytical platforms.
Analytical Method
Principle
Throughput
Specificity
Sensitivity
Precision
Primary Application
Chiral HPLC-UV
Enantioselective separation on a Chiral Stationary Phase (CSP) based on differential diastereomeric interactions.
Medium
High (for enantiomers)
Moderate
High
Enantiomeric purity, Assay of the (3S)-enantiomer.
RP-HPLC-MS/MS
Separation based on polarity, with highly specific detection by mass-to-charge ratio.
Medium
Very High
Very High
High
Impurity profiling, Trace-level quantification, Identification of unknowns.
GC-MS (with Derivatization)
Separation of volatile derivatives based on boiling point and polarity.
Medium
High
Very High
High
Analysis of volatile impurities or when derivatization enhances separation from specific matrix components.
Causality Behind the Choices:
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone method for this compound. The presence of a stereocenter necessitates a chiral separation to control the enantiomeric purity, which is a critical quality attribute for most pharmaceuticals. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating chiral carboxylic acids.[5][6][7] Detection via UV is suitable, although the molecule lacks a strong chromophore, requiring detection at low wavelengths (e.g., 205-215 nm). The carboxylic acid moiety dictates that mobile phase pH must be carefully controlled to ensure consistent retention and peak shape.
Reversed-Phase (RP) HPLC with Tandem Mass Spectrometry (MS/MS): For impurity profiling, the specificity of UV detection is often insufficient. HPLC-MS/MS provides unparalleled sensitivity and specificity, allowing for the detection and identification of impurities at levels far below what UV can achieve.[8] The carboxylic acid is readily ionized in negative electrospray ionization (ESI) mode, making it highly amenable to MS detection. This method is indispensable for identifying process impurities and degradation products during stability studies.
Gas Chromatography (GC) with Mass Spectrometry (MS): Due to the low volatility of the carboxylic acid, direct analysis by GC is not feasible. However, after derivatization (e.g., conversion to a methyl or silyl ester), GC-MS can be a powerful tool.[9][10][11] This approach is particularly useful for identifying and quantifying small, volatile, or non-polar impurities that may be difficult to resolve from the main component by RP-HPLC. The trade-off is the additional sample preparation step, which must itself be validated for completeness and lack of side reactions.
The Validation Framework: A Workflow for Ensuring Method Suitability
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH guidelines, provides a systematic approach to validating the chosen analytical method(s).
Caption: Workflow for Analytical Method Validation.
Experimental Protocols for Key Validation Parameters
The following sections provide detailed, step-by-step protocols for validating a chiral HPLC-UV method for the assay and enantiomeric purity of (3S)-5-Oxooxolane-3-carboxylic acid. The principles are directly applicable to other methods like HPLC-MS. All protocols are designed to be self-validating by including system suitability tests (SST) and clear acceptance criteria as mandated by regulatory guidelines.[2][12][13]
Specificity
Expertise & Experience: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. For a chiral method, this means separating the (3S)-enantiomer from its (3R)-enantiomer, impurities, and degradation products. We use a combination of blank analysis, spiked samples, and forced degradation to provide comprehensive proof of specificity.
Protocol:
Blank Analysis: Prepare and inject the diluent (mobile phase or a suitable solvent) to demonstrate no interfering peaks at the retention time of the analytes.
Impurity Spiking: Prepare a solution of the (3S)-5-Oxooxolane-3-carboxylic acid reference standard. Spike this solution with known levels of the (3R)-enantiomer and any known process impurities.
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The goal is to produce degradation products and assess if they interfere with the main peak.
Acidic: 0.1 M HCl at 60°C for 4 hours.
Basic: 0.1 M NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 80°C dry heat for 48 hours.
Analysis: Analyze all samples by the proposed HPLC-UV method. Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in all stressed samples.
Acceptance Criteria:
The (3S)-enantiomer peak must be resolved from the (3R)-enantiomer peak with a resolution (Rs) of > 1.5.
No interfering peaks from the blank or placebo should be observed at the retention time of the analyte.
The analyte peak must pass peak purity analysis in all stressed samples, demonstrating that no co-eluting degradation products are present.
Linearity and Range
Expertise & Experience: Linearity confirms a proportional relationship between analyte concentration and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy and precision. For an assay method, the typical range is 80-120% of the target concentration. For an impurity or enantiomeric purity method, the range must cover from the reporting threshold up to a level above the specification limit (e.g., LOQ to 150% of the specification).
Protocol:
Stock Solution: Prepare a stock solution of (3S)-5-Oxooxolane-3-carboxylic acid reference standard at a known concentration.
Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay method, this could be 80, 90, 100, 110, and 120 µg/mL if the nominal concentration is 100 µg/mL.
Injection: Inject each calibration standard in triplicate.
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should not be significantly different from zero.
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed through recovery studies by spiking a placebo or blank matrix with a known amount of the analyte. This is crucial to show that the method provides a true measure of the analyte's concentration without bias.
Protocol:
Spiked Samples: Prepare samples by spiking a blank matrix (if applicable) or by adding known amounts of the analyte to a pre-analyzed sample at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
Replicates: Prepare three independent samples at each concentration level (a total of nine samples).
Analysis: Analyze the samples and calculate the concentration of the analyte found in each.
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[2][14]
Precision
Expertise & Experience: Precision expresses the variability of a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). This demonstrates the method's consistency and reliability over time and with different users.
Protocol:
Repeatability (Intra-assay Precision):
Prepare six independent samples of the analyte at 100% of the target concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Prepare a new set of six samples.
Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the results from both days to assess inter-day variability.
Acceptance Criteria:
The %RSD for repeatability should be ≤ 1.0%.
The %RSD for intermediate precision should be ≤ 2.0%.
Caption: Interrelationship of Key Validation Parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy. These are critical for impurity analysis. The signal-to-noise (S/N) ratio approach is commonly used and accepted by regulatory agencies.
Protocol:
Determination:
Prepare a series of dilute solutions of the analyte.
Inject them and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
Verification of LOQ:
Prepare at least six samples at the determined LOQ concentration.
Analyze them and assess the precision and accuracy.
Acceptance Criteria:
The S/N ratio for LOD should be approximately 3:1.
The S/N ratio for LOQ should be approximately 10:1.
The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Expertise & Experience: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use.
Protocol:
Identify Parameters: Identify critical method parameters to vary. For HPLC, these typically include:
Mobile phase pH (e.g., ± 0.2 units).
Percentage of organic solvent in the mobile phase (e.g., ± 2%).
Column temperature (e.g., ± 5 °C).
Flow rate (e.g., ± 0.1 mL/min).
Systematic Variation: Vary one parameter at a time while keeping others constant.
Analysis: Analyze a system suitability solution under each condition.
Assessment: Evaluate the effect on key system suitability parameters, such as resolution, retention time, and peak asymmetry.
Acceptance Criteria:
System suitability criteria (e.g., resolution > 1.5, tailing factor < 2.0) must be met under all varied conditions.
Summary of Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of a chiral HPLC assay method for a drug substance, based on ICH guidelines.[2][3]
Validation Parameter
Acceptance Criterion
Specificity
Analyte peak is resolved from all other peaks (Rs > 1.5); Peak passes purity test.
Linearity (r²)
≥ 0.999
Range
80% to 120% of the nominal concentration.
Accuracy (% Recovery)
98.0% to 102.0%
Precision - Repeatability (%RSD)
≤ 1.0%
Precision - Intermediate (%RSD)
≤ 2.0%
Limit of Quantitation (LOQ)
S/N ≥ 10; Precision (%RSD) ≤ 10%
Robustness
System Suitability Test (SST) criteria are met under all varied conditions.
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Academia.edu. [Link]
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
(PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? National Library of Medicine. [Link]
Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). ACS Publications. [Link]
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. PMC. [Link]
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. [Link]
Development and validation of stability indicating RP-LC method for estimation of related substances of flavoxate HCl in bulk and its dosage forms. GSC Biological and Pharmaceutical Sciences. [Link]
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. [Link]
Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. The Royal Society of Chemistry. [Link]
Developing and validation a method for identifying a chosen bulk medication 5-flourouracil and its formulation. Journal of Chemical Health Risks. [Link]
Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form. Journal of Pharmaceutical and Biomedical Analysis. [Link]
(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]
Introduction: Chirality, Metabolism, and the Enantiomers of 5-Oxooxolane-3-carboxylic Acid
An In-Depth Comparative Guide to the Biological Activity of (3S)- and (3R)-5-Oxooxolane-3-carboxylic Acid Enantiomers In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Biological Activity of (3S)- and (3R)-5-Oxooxolane-3-carboxylic Acid Enantiomers
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit distinct biological activities. This enantioselectivity arises from the specific stereochemical requirements of interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral.[1][2] Consequently, one enantiomer of a chiral drug may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[2]
This guide focuses on the enantiomers of 5-oxooxolane-3-carboxylic acid: (3S)-5-oxooxolane-3-carboxylic acid and its counterpart, (3R)-5-oxooxolane-3-carboxylic acid. These compounds bear a striking structural resemblance to α-ketoglutarate (α-KG), a critical intermediate in the citric acid (TCA) cycle.[3][4][5] α-KG is a central hub in cellular metabolism, participating in energy production, amino acid synthesis, and nitrogen transport.[3][6] Given this structural analogy, it is hypothesized that the enantiomers of 5-oxooxolane-3-carboxylic acid may act as metabolic modulators, potentially interacting with and inhibiting enzymes within the TCA cycle. Due to the chiral nature of enzyme active sites, it is highly probable that any such interaction would be enantioselective.
This document provides a comprehensive framework for the comparative biological evaluation of these two enantiomers, with a specific focus on their potential inhibitory effects on succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain. We will detail the scientific rationale for selecting this target, provide a robust experimental protocol for assessing inhibitory activity, and discuss the interpretation of potential outcomes.
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is an enzyme complex bound to the inner mitochondrial membrane.[7] It plays a unique dual role in cellular respiration:
TCA Cycle: It catalyzes the oxidation of succinate to fumarate.[7]
Electron Transport Chain: It transfers electrons from succinate directly to the ubiquinone pool.[7]
The active site of SDH is tailored to bind succinate. Molecules that can mimic the structure of succinate or other TCA cycle intermediates can act as competitive inhibitors. The structural similarity of 5-oxooxolane-3-carboxylic acid to these dicarboxylic acid intermediates makes SDH a plausible and compelling target for investigation. Furthermore, a well-established class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), function by targeting this enzyme, demonstrating its "druggability".[7][8]
The core hypothesis of this guide is that the (3S) and (3R) enantiomers of 5-oxooxolane-3-carboxylic acid will exhibit differential binding affinity for the active site of SDH, leading to varying degrees of enzyme inhibition.
A Senior Application Scientist's Guide to Spectroscopic Analysis for Structure Confirmation of Synthesized Oxolane Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. In the realm of heterocyclic che...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. In the realm of heterocyclic chemistry, oxolane (tetrahydrofuran) derivatives are pivotal structural motifs found in numerous natural products and pharmaceuticals. Their synthesis, whether for creating novel therapeutic agents or as intermediates, demands a robust and systematic approach to structural verification.
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required for the structural elucidation of oxolane derivatives. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow from sample preparation to final structure confirmation. The true power of spectroscopic analysis lies not in a single technique, but in the synergistic use of multiple methods to assemble a complete and accurate molecular picture.
The Integrated Spectroscopic Workflow: A Holistic View
Confirming the structure of a novel oxolane derivative is a process of assembling evidence. No single technique provides all the answers. Instead, we employ a multi-faceted approach where each method offers a unique piece of the structural puzzle. The overall strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise connectivity and stereochemistry of the molecule.
Figure 1: A typical workflow for the spectroscopic characterization of a novel organic compound.
Mass Spectrometry (MS): The First Step – Molecular Weight and Formula
Mass spectrometry is the initial and most crucial step for determining the molecular weight and, with high resolution, the elemental composition of your synthesized oxolane derivative.[1]
Expertise & Causality: We begin with MS because it answers the most fundamental question: "What is the mass of the molecule I made?". This information is vital for validating that the intended reaction has occurred. The choice of ionization technique is critical. For many novel organic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred over harsher methods like Electron Ionization (EI).[1] ESI is less likely to cause extensive fragmentation, making it easier to identify the molecular ion peak, which corresponds to the mass of the intact molecule.[2]
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula determination, High-Resolution Mass Spectrometry (HRMS) is indispensable.[3] While low-resolution MS might identify a molecular ion at m/z 150, HRMS can measure it as 150.0578. This precision allows us to distinguish between molecules with the same nominal mass but different elemental compositions (e.g., C₈H₁₀O₃ vs. C₉H₁₄O₂).[4][5] This capability provides a high degree of confidence in the molecular formula of the synthesized compound.[6]
Experimental Protocol: ESI-HRMS
Sample Preparation:
Prepare a stock solution of your purified oxolane derivative at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or chloroform.[7]
Perform a serial dilution. Take 10 µL of the stock solution and dilute it into 1 mL of a suitable solvent (typically methanol or acetonitrile with 0.1% formic acid for positive ion mode). The final concentration should be in the range of 1-10 µg/mL.[7]
Causality: Overly concentrated samples can cause signal suppression, detector saturation, and contamination of the instrument.[7] The addition of a small amount of acid (like formic acid) helps in the protonation of the analyte, facilitating its ionization in positive ESI mode.[2]
Ensure the final solution is free of any particulate matter. Filter if necessary.
Data Acquisition:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire the spectrum in positive or negative ion mode, depending on the nature of the derivative. For most neutral oxolane derivatives, positive ion mode is effective, looking for adducts like [M+H]⁺ or [M+Na]⁺.[8]
Scan a mass range that comfortably encompasses the expected molecular weight of the product.
Data Analysis:
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and record its exact m/z value.
Use the instrument's software to calculate the elemental composition based on the measured exact mass. Compare this with the theoretical formula of your target oxolane derivative. The mass error should ideally be less than 5 ppm.
Analyze any observed fragmentation patterns. For oxolanes, a common fragmentation is α-cleavage (cleavage of a bond adjacent to the ring oxygen), which can provide clues about the substituents.[9]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Its primary role in this context is to confirm the presence of the defining oxolane ether linkage and any other functional groups incorporated in the synthesis (e.g., hydroxyl, carbonyl, etc.).[10]
Expertise & Causality: While NMR and MS provide the skeletal framework, IR confirms the "building blocks." The presence of a strong C-O stretching band confirms the ether functionality of the oxolane ring.[11] Conversely, the absence of a strong, broad O-H band (around 3200-3600 cm⁻¹) can confirm the successful conversion of a diol precursor into the cyclic ether.[12]
Interpreting IR Spectra for Oxolane Derivatives
The IR spectrum is divided into two main regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[12]
Functional Group Region: This region is used to identify key bonds.
~3200-3600 cm⁻¹ (broad): Indicates an O-H stretch from an alcohol or carboxylic acid. Its absence is often as informative as its presence.[13][14]
~2850-3000 cm⁻¹: Corresponds to sp³ C-H stretching, expected for the saturated oxolane ring.[12]
~1700 cm⁻¹ (strong, sharp): A strong indicator of a carbonyl (C=O) group, such as a ketone, ester, or carboxylic acid substituent.[12]
Fingerprint Region: This region contains complex vibrations unique to the molecule as a whole.
~1000-1300 cm⁻¹: This area is critical for oxolanes. A strong, prominent band in this region, typically around 1050-1150 cm⁻¹, is characteristic of the C-O-C asymmetric stretching of the ether linkage.[11][15]
Experimental Protocol: Thin Film/KBr Pellet
Sample Preparation (Liquid Sample - Thin Film):
Place one or two drops of the purified liquid oxolane derivative onto a salt plate (e.g., NaCl or KBr).
Place a second salt plate on top and gently press to create a thin, uniform film.
Sample Preparation (Solid Sample - KBr Pellet):
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[16]
Causality: The KBr must be completely dry, as water will show a broad O-H absorption and can obscure important signals.
Data Acquisition:
Place the prepared sample in the spectrometer's sample holder.
Acquire a background spectrum of the empty spectrometer (or pure KBr pellet).
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can piece together the exact connectivity of atoms, providing definitive proof of the oxolane structure.[17][18]
Expertise & Causality: ¹H NMR tells us about the electronic environment of each proton, their relative numbers (integration), and how many neighboring protons they have (multiplicity). ¹³C NMR provides information on the carbon skeleton.[19] For complex structures where signals overlap in 1D spectra, 2D NMR techniques are essential. They create correlation maps that show which atoms are connected through bonds.[20][21]
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum starts with a properly prepared sample.[22]
Weighing the Sample:
For ¹H NMR: Accurately weigh 1-5 mg of the purified oxolane derivative.[22]
For ¹³C and 2D NMR: A higher concentration is often needed; weigh 10-20 mg.[17]
Solvent Selection:
Choose a deuterated solvent in which the compound is fully soluble.[23] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[17] Other options include acetone-d₆, DMSO-d₆, or methanol-d₄.
Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons in the ¹H NMR spectrum.[23][24] The small residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) serves as a convenient internal reference.[25]
Dissolution and Transfer:
Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution; any solid particles will degrade the spectral quality.[22]
Carefully transfer the solution into a 5 mm NMR tube using a pipette, avoiding the introduction of air bubbles. The sample height should be 40-50 mm.[22][24]
1D NMR Analysis: ¹H and ¹³C
¹H NMR: Provides information on the proton environments. For a simple substituted oxolane, one would expect to see signals for the protons on the ring, which are typically found in the 3.5-4.5 ppm region due to the deshielding effect of the adjacent oxygen atom. Protons on substituent groups will appear in their characteristic regions.
¹³C NMR: Shows a signal for each unique carbon atom. The carbons directly attached to the ring oxygen (C2 and C5 in a tetrahydrofuran) are deshielded and appear downfield, typically in the 65-80 ppm range.
2D NMR Analysis: COSY, HSQC, and HMBC
For unambiguous assignments, 2D NMR is essential.[26]
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[18] It is used to trace out the proton spin systems within the molecule. For an oxolane, it will clearly show which protons on the ring are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to (a one-bond correlation).[27] It is incredibly useful for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting different spin systems. It shows correlations between protons and carbons that are 2 or 3 bonds away.[28] For example, the proton on C2 of the oxolane ring will show an HMBC correlation to C5, helping to confirm the ring structure.[29]
Figure 2: Key 2D NMR correlations used to confirm the structure of an oxolane ring.
Comparative Guide to Spectroscopic Techniques
The choice of technique depends on the specific question being asked. The table below provides a comparative overview to guide your analytical strategy.
High sensitivity, requires very small sample amounts, provides definitive molecular formula.[1]
Does not distinguish between isomers, fragmentation can be complex to interpret.[4]
IR
Presence or absence of specific functional groups (e.g., C-O-C, O-H, C=O).[10]
Fast, non-destructive, versatile for solid and liquid samples.
Provides limited information on the overall molecular skeleton, not all groups are IR-active.
¹H NMR
Proton chemical environments, connectivity (via coupling), relative number of protons.
Provides detailed information on the hydrogen framework, excellent for stereochemical analysis.
Can have signal overlap in complex molecules, lower sensitivity than MS.
¹³C NMR
Number and type of unique carbons (sp³, sp², sp), chemical environment.
Directly probes the carbon skeleton, less signal overlap than ¹H NMR.
Low natural abundance of ¹³C requires more sample and longer acquisition times.[9]
2D NMR
Atom-to-atom connectivity through bonds (COSY, HSQC, HMBC).[20]
Unambiguously establishes the molecular structure by connecting fragments, resolves overlap issues.[27]
Requires longer experiment times, more complex data interpretation.
Conclusion
The structural confirmation of synthesized oxolane derivatives is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. High-Resolution Mass Spectrometry lays the foundation by providing an accurate molecular formula. Infrared Spectroscopy offers a rapid check for the essential ether functional group and other key moieties. Finally, a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance experiments provides the definitive, high-resolution map of the molecular architecture. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can achieve unambiguous and confident structural characterization, a critical step in advancing drug discovery and chemical science.[30]
References
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Available from: [Link]
Hornak, J. P. NMR sample preparation. Rochester Institute of Technology. Available from: [Link] (Note: The direct PDF link from the search result is an excerpt of this source).
ResolveMass Laboratories Inc. (2025, September 10). The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. Available from: [Link]
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Available from: [Link]
A Level Chemistry. High Resolution Mass Spectrometry (HRMS). Available from: [Link]
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
Doc Brown's Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol. Available from: [Link]
CLaME. Spectroscopic Methods In Organic Chemistry. Available from: [Link]
Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Available from: [Link]
Longdom Publishing. Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Available from: [Link]
Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Available from: [Link]
Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. Available from: [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
Unknown Source. Advanced NMR techniques for structural characterization of heterocyclic structures. (Link not available for direct access).
Wiley. (2016, October 15). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link]
University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. Available from: [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available from: [Link]
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Available from: [Link]
CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]
LCGC International. (2026, January 1). Electrospray Ionization for Mass Spectrometry. Available from: [Link]
PMC. Synthesis of 2-Oxaadamantane Derivatives. Available from: [Link]
JoVE. (2024, April 4). Video: High-Resolution Mass Spectrometry (HRMS). Available from: [Link]
RJPN. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Available from: [Link]
Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. Available from: [Link]
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]
MDPI. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Available from: [Link]
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]
ACS Publications. (2011, September 2). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Available from: [Link]
ResearchGate. Table 2 Correlations in the HSQC and HMBC spectra of 19. Available from: [Link]
Thieme. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
The Association for Clinical Biochemistry and Laboratory Medicine. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available from: [Link]
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]
ResearchGate. (2020). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. Available from: [Link]
PMC. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Available from: [Link]
RSC Publishing. (2019, August 28). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Available from: [Link]
PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]
ResearchGate. (2026, February 9). Phytochemical Analysis and Study of Functional Groups by FTIR Analysis of Withania Somnifera L Dunal. Available from: [Link]
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]
ResearchGate. (2025, August 25). Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. Available from: [Link]
Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available from: [Link]
ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]
UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]
comparative study of different chiral building blocks in drug discovery
The mandate for enantiopure therapeutics has fundamentally reshaped modern drug discovery. Following the1[1], which required rigorous scientific justification for racemic mixtures and treated individual enantiomers as di...
Author: BenchChem Technical Support Team. Date: April 2026
The mandate for enantiopure therapeutics has fundamentally reshaped modern drug discovery. Following the1[1], which required rigorous scientific justification for racemic mixtures and treated individual enantiomers as distinct chemical entities, the pharmaceutical industry rapidly pivoted toward asymmetric synthesis.
Among chiral building blocks, chiral amines are arguably the most critical, featured in approximately 40% of small-molecule active pharmaceutical ingredients (APIs)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies for accessing chiral amine building blocks: Classical Kinetic Resolution, Transition-Metal Asymmetric Hydrogenation (AH), and Biocatalysis. To provide concrete experimental context, we will evaluate these methods through the lens of the blockbuster anti-diabetic drug Sitagliptin .
Mechanistic Evaluation & Causality in Method Selection
Choosing the right synthetic route for a chiral building block is a balancing act between atom economy, scalability, and stereoselectivity.
A. Classical Kinetic Resolution
Mechanism: Involves synthesizing a racemic amine mixture and introducing a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) to form diastereomeric salts. These salts possess different solubilities and are separated via fractional crystallization[3].
Causality & Limitations: While technically straightforward, resolution is inherently atom-inefficient. Without a dynamic kinetic resolution (DKR) setup, the theoretical maximum yield of the desired enantiomer is capped at 50%. The process generates massive organic waste streams, making it highly unfavorable for modern, green drug manufacturing[3].
B. Transition-Metal Asymmetric Hydrogenation (AH)
Mechanism: Utilizes chiral transition-metal complexes to stereoselectively reduce prochiral enamines. In Merck's second-generation sitagliptin process, a Rhodium catalyst [Rh(COD)Cl]2 paired with a bulky tBu-JOSIPHOS ligand was deployed[4].
Causality & Limitations: The bulky tBu-JOSIPHOS ligand creates a highly restricted chiral pocket, forcing the incoming hydrogen to attack exclusively from one face of the enamine[5]. However, this method requires a discrete upstream step to convert the precursor ketone into an enamine. Furthermore, the thermodynamic stability of the tetrasubstituted enamine double bond necessitates high-pressure hydrogen (250 psi) to drive the reaction. The stereoselectivity caps at ~95% enantiomeric excess (ee), requiring a downstream recrystallization step to meet stringent API purity standards[5].
C. Biocatalysis (Engineered Transaminases)
Mechanism: Employs engineered
ω
-transaminases to perform the direct reductive amination of prochiral ketones using an inexpensive amine donor, such as isopropylamine[5].
Causality & Limitations: Through directed evolution, the enzyme's active site is perfectly contoured to accommodate the bulky prositagliptin ketone. Pyridoxal-5'-phosphate (PLP) acts as the essential obligate cofactor, temporarily holding the amino group before transferring it to the substrate. By using isopropylamine as the donor, acetone is generated as a byproduct; sweeping this acetone out of the reactor drives the thermodynamic equilibrium forward. This route eliminates the enamine intermediate, operates under ambient conditions, and achieves >99.95% ee directly[5].
Quantitative Performance Comparison
The transition from chemical to enzymatic synthesis represents a paradigm shift in process chemistry. The table below summarizes the quantitative data comparing these methodologies for Sitagliptin synthesis.
Performance Metric
Classical Resolution
Rh-Asymmetric Hydrogenation
Biocatalysis (Transaminase)
Synthesis Steps (from Ketone)
3
3
1
Enantiomeric Excess (Initial)
96%
95%
>99.95%
Overall Yield
~33%
82%
92%
Catalyst / Reagent Cost
Low (Tartaric Acid)
High (Rh, JOSIPHOS)
Moderate (Engineered Enzyme)
Heavy Metal Residue
None
Yes (Requires Carbon Scavenging)
None
Environmental Factor (E-factor)
High (Wasteful)
Moderate
Low (Green Chemistry)
Workflow Visualization
Fig 1: Workflow comparison of Sitagliptin synthesis: Asymmetric Hydrogenation vs. Biocatalysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that any deviation in causality (e.g., ligand oxidation, cofactor depletion) is immediately detected.
Target: Conversion of dehydrositagliptin to sitagliptin via transition-metal catalysis.
Catalyst Pre-activation (Inert Atmosphere): Inside an argon-filled glovebox, dissolve [Rh(COD)Cl]2 (0.15 mol%) and tBu-JOSIPHOS ligand (0.155 mol%) in rigorously degassed methanol.
Causality Check: Oxygen must be strictly excluded. Even trace
O2
will oxidize the electron-rich phosphine ligand into a phosphine oxide, permanently deactivating the chiral catalyst.
Substrate Loading: Add the dehydrositagliptin enamine substrate to the catalyst solution. Transfer the mixture to a high-pressure Parr reactor.
Hydrogenation: Pressurize the reactor to 250 psi with
H2
gas and heat to 50°C. Stir vigorously for 16 hours.
Causality Check: The high pressure is a thermodynamic necessity to force hydrogen addition across the sterically hindered tetrasubstituted enamine double bond.
Self-Validation & QC: Vent the reactor safely. Filter the crude mixture through a Celite pad to remove precipitated Rh-black. Analyze an aliquot via Chiral HPLC (e.g., Chiralpak IC column).
Validation Criteria: The system is validated if the conversion is >98% and the enantiomeric excess is ~95%. An ee <90% indicates incomplete enamine formation or ligand degradation.
Protocol B: Biocatalytic Transamination
Target: Direct asymmetric amination of prositagliptin ketone.
Buffer & Cofactor Preparation: Prepare a 100 mM Triethanolamine buffer adjusted to pH 8.5. Add 1 mM Pyridoxal-5'-phosphate (PLP).
Causality Check: pH 8.5 is critical; it ensures that the isopropylamine donor is partially deprotonated, allowing it to act as a nucleophile to form the initial Schiff base with the PLP cofactor.
Substrate & Enzyme Loading: Dissolve prositagliptin ketone (200 g/L) in DMSO (to a final concentration of 50% v/v to ensure solubility). Add the engineered transaminase (e.g., ATA-117 variant, 6 g/L).
Reaction Execution: Add isopropylamine as the amine donor. Incubate the reactor at 40°C with moderate agitation. Apply a gentle nitrogen sweep over the headspace.
Causality Check: The nitrogen sweep removes the highly volatile acetone byproduct. According to Le Chatelier's principle, continuously removing this byproduct prevents product inhibition and drives the transamination equilibrium to completion.
Self-Validation & QC: Quench a 100 µL aliquot in 900 µL acetonitrile to precipitate the enzyme. Centrifuge and analyze the supernatant via LC-MS and Chiral HPLC (Chiralpak AD-H column).
Validation Criteria: The system is validated if the ketone conversion is >99% and the product ee is >99.95%. This confirms the structural integrity of the enzyme's evolved chiral pocket.
bioisosteres of carboxylic acids in drug design and their comparative efficacy
The carboxylic acid moiety is a foundational pharmacophore in medicinal chemistry, present in over 450 marketed drugs ranging from NSAIDs to statins[1]. Its ability to form strong hydrogen bonds and electrostatic interac...
Author: BenchChem Technical Support Team. Date: April 2026
The carboxylic acid moiety is a foundational pharmacophore in medicinal chemistry, present in over 450 marketed drugs ranging from NSAIDs to statins[1]. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a powerful driver of target affinity. However, as a Senior Application Scientist who has guided numerous lead optimization campaigns, I frequently encounter the dual nature of this functional group: the very charge that drives potency often introduces severe liabilities, including poor passive membrane permeability, high plasma protein binding, and idiosyncratic toxicity driven by acyl glucuronidation[2].
To rescue a promising lead series, we turn to bioisosteric replacement . By substituting the carboxylic acid with functional groups that mimic its spatial and electronic properties, we can decouple target binding from physicochemical liabilities. This guide provides an objective, data-driven comparison of classical and emerging carboxylic acid bioisosteres, supported by validated experimental protocols for their evaluation.
Comparative Efficacy of Key Bioisosteres
The selection of a bioisostere is never a one-size-fits-all solution; it is a highly context-dependent exercise in balancing pKa, lipophilicity (LogD), and geometry[3].
The Classical Ionized Isosteres: Tetrazoles and Tetrazolones
The 5-substituted
1H
-tetrazole is the gold standard bioisostere, most famously utilized in the development of the antihypertensive drug Losartan[1]. Tetrazoles closely mimic the planarity and acidity (pKa ~4.5–4.9) of carboxylic acids while resisting metabolic degradation via
β
-oxidation[4]. However, a common pitfall in drug design is assuming that the slightly higher lipophilicity of tetrazoles automatically translates to better permeability. In rigorous parallel artificial membrane permeability assays (PAMPA), tetrazoles frequently exhibit lower passive diffusion rates than their parent carboxylic acids[5].
To address this, tetrazolones (1-substituted tetrazol-5-ones) have emerged as superior alternatives when metabolic stability is the primary goal. They offer a slightly higher pKa (~6.3), which reduces the ionization fraction at physiological pH, and exhibit exceptional resistance to hepatic clearance[6].
The Electrostatic Drivers: Squaric Acids
When the target binding site demands a strong, highly polarized interaction, squaric acid derivatives are the isosteres of choice. With pKa values often dropping below 3.0, these non-carbon acids are fully ionized at physiological pH[5]. While their permeability is predictably poor, they are invaluable for targets where the drug does not need to cross the blood-brain barrier (BBB) or where active transport mechanisms can be leveraged.
The Neutral Revolution: Oxetanes
Perhaps the most exciting development in recent years is the shift toward neutral bioisosteres, particularly for central nervous system (CNS) targets[2]. replace the anionic charge entirely, relying on the strong hydrogen-bond accepting capability of the oxetane oxygen and the donating capacity of the hydroxyl group[7]. This fundamental shift drastically increases LogD and passive permeability, making them exceptional candidates for neurotherapeutics[8].
Quantitative Physicochemical Comparison
To facilitate objective decision-making, the following table synthesizes the typical physicochemical shifts observed when replacing a baseline carboxylic acid with various bioisosteres.
Understanding how a bioisostere resolves a specific liability is critical. The diagram below maps the logical pathways from identifying a carboxylic acid liability to selecting the appropriate bioisosteric replacement.
Mechanistic resolution of carboxylic acid liabilities via bioisosteric replacement.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the evaluation of bioisosteres must rely on self-validating experimental protocols. Below are the standard operating procedures I mandate in the laboratory to isolate the true physicochemical effects of a bioisosteric replacement.
We utilize PAMPA rather than Caco-2 for initial screening because PAMPA isolates passive physicochemical diffusion from active transporter efflux (e.g., P-gp), providing a true read on the bioisostere's intrinsic properties[5].
Donor/Acceptor Preparation: Prepare the test compound at 10 µM in a pH 7.4 phosphate buffer (1% DMSO final). Causality: pH 7.4 accurately mimics physiological blood plasma, ensuring the ionization state reflects in vivo conditions.
Membrane Coating: Apply 5 µL of a 20% (w/v) lecithin in dodecane solution to the PVDF filter of the donor plate. Causality: This specific lipid mixture closely simulates the lipophilic environment of the human intestinal epithelial bilayer.
Incubation: Assemble the donor and acceptor plates and incubate for 5 hours at 25°C in a humidity chamber. Causality: Room temperature incubation prevents solvent evaporation, which would artificially concentrate the samples and skew the apparent permeability (
Papp
) calculations.
Quantification: Analyze both donor and acceptor wells via LC-MS/MS.
Self-Validating Control System: Every plate must include Propranolol (high permeability control) and Lucifer Yellow (membrane integrity control). Rule: If Lucifer Yellow is detected in the acceptor well, the artificial lipid membrane has ruptured, and the entire plate's data must be discarded.
Protocol B: Human Liver Microsome (HLM) Stability Assay
This assay determines if the bioisostere successfully mitigates the metabolic liabilities (such as acyl glucuronidation) associated with the parent carboxylic acid[2].
Matrix Preparation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes. Causality: Maintaining protein concentration at 0.5 mg/mL ensures linear enzyme kinetics while preventing non-specific protein binding from artificially masking the compound's clearance rate.
Reaction Initiation: Add a pre-warmed NADPH regenerating system (Solution A + B) to the mixture. Causality: Cytochrome P450 enzymes require electron transfer to function; the addition of NADPH acts as the precise "on switch" for metabolic degradation.
Quenching: At precise time points (0, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, freezing the metabolic profile exactly at the designated time point.
Self-Validating Control System: A parallel incubation lacking NADPH (Minus-NADPH control) is mandatory. Rule: If the compound degrades in the Minus-NADPH control, the instability is chemical (e.g., aqueous hydrolysis) rather than CYP-mediated. This prevents the false-positive assignment of a metabolic liability to the bioisostere.
References
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem / National Center for Biotechnology Information (NCBI). [Link]
Lassalas, P., Gay, B., Lasfargeas, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry / ACS Publications. [Link]
Lassalas, P., Oukoloff, K., Makani, V., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters / ACS Publications. [Link]
Hall, A., & Billinton, A. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry / PubMed. [Link]
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA (University College Cork). [Link]
A Senior Application Scientist's Guide to the Reactivity and Functional Importance of Carboxylic Acids in Medicines
Introduction: The Enduring Centrality of the Carboxyl Group in Drug Design The carboxylic acid functional group is a cornerstone of medicinal chemistry, playing a cardinal role in the biochemistry of living systems and t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Centrality of the Carboxyl Group in Drug Design
The carboxylic acid functional group is a cornerstone of medicinal chemistry, playing a cardinal role in the biochemistry of living systems and the design of therapeutic agents.[1] Its prevalence is remarkable, with over 450 marketed drugs containing this moiety, spanning a vast range of therapeutic classes including nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and cholesterol-lowering statins.[1] The group's functional importance stems from its unique combination of acidity (typical pKa ~4-5) and its ability to act as both a hydrogen bond donor and acceptor. At physiological pH, the carboxyl group is predominantly ionized, forming a carboxylate anion that can engage in powerful electrostatic or ionic interactions with biological targets, often forming salt bridges with positively charged residues like arginine or lysine.[1][2] This capacity for potent, specific interactions frequently makes the carboxylic acid group an indispensable component of a drug's pharmacophore—the essential molecular features required for biological activity.
However, the very properties that make the carboxyl group an excellent pharmacophore can also introduce significant liabilities. Its ionized state increases polarity, which can impede passive diffusion across biological membranes, leading to poor oral bioavailability.[3] Furthermore, this group is a primary target for phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites associated with toxicity.[3][4]
This guide provides a comparative analysis of the carboxylic acid functional group in drug design. It explores its critical role in drug-receptor interactions, its impact on pharmacokinetic profiles, and the strategies employed to mitigate its inherent liabilities, including prodrug derivatization and bioisosteric replacement. We will provide supporting experimental data and detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in medicinal chemistry campaigns.
Section 1: The Carboxylic Acid as a Pharmacophore: Driving Target Affinity
The ability of the carboxylic acid moiety to form strong, directional interactions is a primary reason for its inclusion in drug scaffolds. The resulting carboxylate anion is a superb hydrogen bond acceptor and can form critical ionic bonds with receptors, anchoring the ligand in the binding pocket and driving high-affinity interactions.
Case Study 1: Atorvastatin and HMG-CoA Reductase
Atorvastatin (Lipitor®) is a blockbuster drug that lowers cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] The drug's design mimics the natural substrate, HMG-CoA. The terminal carboxylic acid of atorvastatin is crucial for its potent inhibitory activity, with statins exhibiting inhibition constants (Ki) in the nanomolar range.[6]
Crystallographic studies reveal that the HMG-like moiety of atorvastatin, which includes the carboxylate, occupies the enzyme's active site.[1] The carboxylate group forms a dense network of ionic and hydrogen bond interactions with several key residues, including Lys691, Lys692, and critically, Arg590 .[1][7] These interactions lock the inhibitor into place, preventing the binding of the natural substrate.
Caption: Key interactions of Atorvastatin's carboxylic acid within the HMG-CoA reductase active site.
Case Study 2: Zanamivir and Influenza Neuraminidase
Zanamivir (Relenza®) is an antiviral agent used to treat and prevent influenza. It functions as a transition-state analog inhibitor of influenza neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[8] The design of zanamivir builds upon the natural substrate, sialic acid, and its carboxylic acid group is fundamental to its mechanism.
The carboxylate of zanamivir forms a salt bridge with a triad of highly conserved, positively charged arginine residues: Arg118, Arg292, and Arg371 .[8][9] This interaction anchors the inhibitor in the active site. Meanwhile, other functional groups on the inhibitor form additional interactions. For example, the guanidino group, which replaced a hydroxyl group from the lead compound, fits into a pocket lined by Glu119 and Glu227 , forming favorable hydrogen bonds.[8][10]
Caption: Zanamivir's carboxylate and guanidino groups forming key interactions in the neuraminidase active site.
Section 2: The Double-Edged Sword: Carboxylic Acids and Pharmacokinetics
While essential for target binding, the ionizable nature of a carboxylic acid profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This can be both beneficial and detrimental.
Improving Pharmacokinetics via Prodrugs
A common strategy to overcome the poor membrane permeability of carboxylic acid-containing drugs is to mask the polar carboxyl group with a labile ester, creating a "prodrug."[8] This ester is more lipophilic, allowing it to be absorbed more readily (e.g., from the gastrointestinal tract). Once in the bloodstream, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid parent drug.
Case Study: ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used to treat hypertension. Many, like enalapril and ramipril, are administered as ethyl ester prodrugs.[11][12] The active forms, enalaprilat and ramiprilat, are potent ACE inhibitors but have very poor oral bioavailability due to their dicarboxylic acid structure.[13] Esterification dramatically improves this parameter.
Very Low (Data suggests ~28% conversion from oral Ramipril)[15]
Polar, poor membrane permeability
This prodrug strategy is a clear example of how the reactivity of a carboxylic acid can be temporarily modified to overcome a significant pharmacokinetic hurdle.
Metabolic Liabilities and the Role of Glucuronidation
Carboxylic acids are prime substrates for UDP-glucuronosyltransferase (UGT) enzymes, which conjugate them with glucuronic acid.[3] This process increases water solubility and facilitates renal excretion. However, it can also lead to the formation of reactive acyl glucuronide metabolites, which have been implicated in idiosyncratic drug toxicity.[4] Assessing a compound's susceptibility to glucuronidation is therefore a critical step in drug development.
Section 3: Bioisosteric Replacement: Alternatives to the Carboxylic Acid
When the liabilities of a carboxylic acid outweigh its benefits, medicinal chemists often turn to bioisosteric replacement. A bioisostere is a functional group that retains the key biological activity of the original group but possesses different physicochemical properties.[3] The goal is often to maintain the acidic nature required for target binding while improving metabolic stability or membrane permeability.
The Tetrazole: A Classic Carboxylic Acid Mimic
The 5-substituted tetrazole ring is one of the most widely used carboxylic acid bioisosteres.[16] Its success lies in its similar acidity and planar geometry, which allow it to mimic the carboxylate's ability to form ionic interactions.[2][16]
Case Study: Losartan - The Angiotensin II Receptor Blocker
Losartan (Cozaar®) is an angiotensin II receptor blocker (ARB) where a tetrazole ring serves as a bioisostere for a carboxylic acid. In its development, the tetrazole derivative was found to be highly effective after oral administration, whereas the corresponding carboxylic acid analog was not.[1] This highlights the profound impact such a substitution can have on a drug's overall profile.
Generally more resistant to metabolism. Can undergo N-glucuronidation, but these adducts are less reactive.[1]
Replacement can significantly reduce clearance and mitigate the risk of reactive metabolite formation.
Permeability
Can be limited due to charge.
Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[17][18]
This is a context-dependent property that must be experimentally verified for each new compound series.
Other Important Bioisosteres
While the tetrazole is prominent, other functional groups are also employed as carboxylic acid surrogates:
Acylsulfonamides: These have pKa values in the range of carboxylic acids (4-5) and have been used successfully in CXCR2 antagonists and other drug classes.[1][4]
Hydroxamic Acids: These are more weakly acidic (pKa ~8-9) and are often used for their metal-chelating properties, but can also serve as effective carboxylic acid mimics.[16]
The choice of bioisostere is highly context-dependent, and screening a panel of alternatives is typically required to find the optimal replacement for a given drug target and chemical scaffold.[1]
Section 4: Key Experimental Protocols
Objective comparison of carboxylic acids and their alternatives requires robust experimental data. Below are detailed, step-by-step methodologies for key assays used to characterize acidic compounds in drug discovery.
Protocol 1: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa), a critical measure of a compound's ionization state at a given pH.
Methodology:
Instrument Calibration: Calibrate a potentiometer and combination pH electrode using standard aqueous buffers of known pH (e.g., 4.0, 7.0, and 10.0).[8]
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent like methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[8]
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[8]
Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units/min).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. Perform at least three replicate titrations to ensure reproducibility.
Protocol 2: LogP/LogD Determination by Shake-Flask Method
Objective: To measure the lipophilicity of a compound, which is a key predictor of its membrane permeability, solubility, and protein binding. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH (e.g., 7.4) for ionizable compounds.
Methodology:
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase by vigorously mixing them together for several hours, then allowing them to separate.
Sample Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a known volume of the pre-saturated buffer/n-octanol mixture.
Equilibration: Vigorously mix the vial (e.g., by rotation or shaking) for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous buffer phases using a suitable analytical method, such as HPLC-UV or LC-MS.
Objective: To assess the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for potential intestinal absorption or blood-brain barrier penetration.[9]
Methodology:
Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.
Membrane Formation: Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 4% lecithin in dodecane) and allow the solvent to evaporate.[1][10]
Solution Preparation:
Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL PBS, pH 7.4), which may contain a co-solvent like DMSO.[1]
Donor Plate: Prepare solutions of the test compounds in buffer (e.g., 500 µM) and add them to the wells of the donor plate (e.g., 200 µL).[10]
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 5-18 hours).[9][10]
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and the incubation parameters.
Protocol 4: In Vitro Glucuronidation Assay
Objective: To evaluate a compound's susceptibility to UGT-mediated metabolism, a key pathway for the clearance of carboxylic acid-containing drugs.
Methodology:
Reagent Preparation:
Microsomes: Use human liver microsomes (HLM) as the enzyme source.
Cofactors: Prepare solutions of UDPGA (the glucuronic acid donor) and alamethicin (a pore-forming agent to ensure cofactor access to the UGT active site).[3]
Buffer: Use a suitable buffer, such as Tris-HCl or potassium phosphate, at pH 7.4.
Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl₂, alamethicin, saccharolactone (a β-glucuronidase inhibitor), and liver microsomes. Pre-incubate this mixture.
Reaction Initiation: Add the test compound to the mixture, followed by UDPGA to start the reaction.
Incubation: Incubate the reaction at 37°C for a set time (e.g., 1-2 hours).
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.
Analysis: Centrifuge the sample to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide metabolite relative to the parent compound.
Conclusion
The carboxylic acid functional group is a powerful tool in the medicinal chemist's arsenal, providing a reliable anchor for high-affinity binding to a multitude of biological targets. Its inherent acidity and hydrogen bonding capabilities are central to the efficacy of hundreds of essential medicines. However, these same physicochemical properties present significant challenges related to pharmacokinetics and metabolic stability.
A thorough understanding of the dual nature of this functional group is paramount. By employing strategies such as prodrug derivatization and rational bioisosteric replacement, drug designers can harness the potent reactivity of the carboxylic acid while mitigating its liabilities. The objective comparison of these alternatives, supported by robust experimental data from standardized assays for pKa, lipophilicity, permeability, and metabolic stability, forms the foundation of modern, data-driven drug discovery. This integrated approach allows scientists to fine-tune molecular properties, ultimately leading to the development of safer and more effective medicines.
References
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Ge, G. B., et al. (2017). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 22(9), 1533. [Link]
Jeong, E. J., et al. (2018). In vitro glucuronidation of methyl gallate and pentagalloyl glucopyranose by liver microsomes. Pharmaceutical Biology, 56(1), 586-594. [Link]
Mignani, S., et al. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Research, 14(12), 1-10. [Link]
Chekler, E. L. P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(13), 6084-6101. [Link]
GEP Community Server. (n.d.). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Retrieved from [Link]
Royal Society of Chemistry. (2016). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In An Introduction to Medicinal Chemistry. [Link]
Sarver, R. W., et al. (2008). Aminobipyridyl-based inhibitors of HMG-CoA reductase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3334-3338. [Link]
Taylor, N. R., et al. (1998). Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 2. Crystallographic and Molecular Modeling Study of Complexes of 4-Amino-4H-pyran-6-carboxamides and Sialidase from Influenza Virus Types A and B. Journal of Medicinal Chemistry, 41(5), 798-807. [Link]
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
Bailey, M. J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(7), 1395-1404. [Link]
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. [Link]
Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-Converting Enzyme Inhibitors. Circulation, 97(14), 1411-1420. [Link]
McKimm-Breschkin, J. L., et al. (2003). Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses. Journal of Virology, 77(8), 4597-4605. [Link]
Smith, B. J., et al. (2002). Analysis of inhibitor binding in influenza virus neuraminidase. Bioorganic & Medicinal Chemistry, 10(3), 607-620. [Link]
Gökçe, H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-955. [Link]
S. K. S. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences and Research, 4(3), 1783-1795. [Link]
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
Eckert, T., et al. (1995). Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. European Journal of Clinical Pharmacology, 47(5), 411-421. [Link]
GEP Community Server. (n.d.). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Retrieved from [Link]
Burnier, M. (2001). Angiotensin II Type 1 Receptor Blockers. Circulation, 103(6), 904-912. [Link]
van Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. [Link]
Wienen, W., et al. (2000). A review on telmisartan: a novel, long-acting angiotensin II-receptor antagonist. Cardiovascular Drug Reviews, 18(2), 127-154. [Link]
ResearchGate. (n.d.). In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. Retrieved from [Link]
Istvan, E. S. (2001). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Science, 292(5519), 1160–1164. [Link]
Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(1), 55-73. [Link]
Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 12(5), 823-832. [Link]
Cushman, D. W., et al. (1989). Differentiation of Angiotensin-Converting Enzyme (ACE) Inhibitors by Their Selective Inhibition of ACE in Physiologically Important Tissues. American Journal of Hypertension, 2(4), 294-306. [Link]
Bakheit, A. H. H., et al. (2015). The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases. Central European Journal of Medicine, 10(1), 160-174. [Link]
Climent, E., et al. (2021). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 22(1), 339. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Comparative study of pharmacokinetics, pharmacodynamics, and cost-effectiveness between first-line angiotensin converting enzyme. Bibliomed, 1(1), 1-10. [Link]
Operational Guide: Safe Handling and Proper Disposal of (3S)-5-Oxooxolane-3-carboxylic Acid As a Senior Application Scientist, I frequently observe laboratories treating organic lactones with generic, one-size-fits-all d...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Proper Disposal of (3S)-5-Oxooxolane-3-carboxylic Acid
As a Senior Application Scientist, I frequently observe laboratories treating organic lactones with generic, one-size-fits-all disposal protocols. However, (3S)-5-Oxooxolane-3-carboxylic acid (CAS 4694-66-0)—commonly known as (S)-paraconic acid—presents unique hydrolytic vulnerabilities due to its
γ
-butyrolactone core and pendant carboxylic acid moiety.
This guide provides researchers, scientists, and drug development professionals with an in-depth, self-validating operational protocol for the safe handling, neutralization, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Chemical Reactivity & Hazard Causality
To safely dispose of a chemical, one must first understand its reactivity profile. (3S)-5-Oxooxolane-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as a skin and eye irritant (H315, H319) and is harmful if swallowed (H302) .
The Mechanistic "Why":
The molecule contains two reactive centers: a weakly acidic carboxylic group (typical pKa ~4.0-4.5) and a
γ
-lactone ring. When preparing aqueous waste for disposal, the choice of neutralizing agent is critical. If a strong base (e.g., 1M NaOH) is introduced rapidly, the hydroxide ions will not only deprotonate the carboxylic acid but also attack the carbonyl carbon of the lactone. This triggers a base-catalyzed ring-opening hydrolysis, forming a hydroxy di-acid. This side reaction is highly exothermic and can lead to localized boiling, splashing, and unpredictable waste stream profiles.
By utilizing a mild base like Sodium Bicarbonate (NaHCO
3
), we selectively deprotonate the carboxylic acid to form a stable carboxylate salt while leaving the lactone ring intact. This ensures a controlled, predictable neutralization process.
Mechanistic pathways during the neutralization of (3S)-5-Oxooxolane-3-carboxylic acid.
Operational Disposal Plan & Methodologies
The Environmental Protection Agency (EPA) mandates strict guidelines for the treatment and storage of hazardous waste at Treatment, Storage, and Disposal Facilities (TSDFs) . To maintain compliance and safety, your laboratory must implement the following self-validating workflows.
Protocol A: Solid Waste Disposal Methodology
Solid waste includes unreacted powder, contaminated weighing paper, and disposable spatulas.
Segregation: Isolate the solid waste from strong oxidizers (e.g., peroxides, permanganates) and strong bases.
Containment: Transfer the solid material into a high-density polyethylene (HDPE) or glass waste container. Causality: HDPE prevents moisture ingress, which could slowly hydrolyze the compound and degrade secondary cardboard packaging.
Validation: Ensure the container is securely capped and stored in a designated dry secondary containment bin until collection for commercial incineration .
Aqueous streams containing this compound must be neutralized prior to being added to bulk organic waste carboys.
Initial pH Assessment: Extract a 1 mL aliquot of the waste stream and test using a calibrated pH meter. Aqueous solutions of this acid typically register a pH between 2.5 and 4.0. If the pH is
≤
2.0, the waste is classified under EPA RCRA code D002 (Corrosivity) and requires immediate attention.
Controlled Titration: Place the primary waste beaker on a magnetic stirrer in a fume hood. Slowly add 1M NaHCO
3
dropwise.
Visual Cue: You will observe effervescence (CO
2
gas evolution). Do not add the next aliquot of base until the bubbling from the previous addition has completely ceased.
Self-Validating Verification: Once CO
2
evolution stops, test the solution with the pH meter. A stable reading between 6.5 and 7.5 that holds for 5 consecutive minutes validates that the buffering capacity is exhausted and the neutralization is complete.
Transfer: Pour the neutralized solution into the "Aqueous Non-Halogenated Organic Waste" carboy.
Workflow for segregation, neutralization, and disposal of (3S)-5-Oxooxolane-3-carboxylic acid waste.
RCRA Compliance & Waste Stream Management
To facilitate rapid decision-making, the following table summarizes the quantitative data and regulatory classifications for various waste streams associated with this compound.
Waste Stream Profile
Physical State
Primary Hazard
EPA RCRA Waste Code
Mandated Disposal Method
Pure Compound / Powder
Solid
Irritant (H315, H319)
None (Non-listed)
Segregated Incineration
Unneutralized Aqueous
Liquid (pH
≤
2.0)
Corrosive
D002
Titration
→
TSDF
Neutralized Aqueous
Liquid (pH 6.5 - 7.5)
Low Hazard
Non-hazardous
TSDF (Aqueous Organic)
Contaminated PPE
Solid (Nitrile/Paper)
Irritant
None
Solid Waste Incineration
Note: Even if the neutralized aqueous waste no longer exhibits the D002 characteristic of corrosivity, it still contains organic load and must not be disposed of down the sink. It remains subject to TSDF processing under general organic air emission and water treatment standards.
References
RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators. US Environmental Protection Agency (EPA). Retrieved from:[Link]
Handling
Personal protective equipment for handling (3S)-5-Oxooxolane-3-carboxylic acid
Handling (3S)-5-Oxooxolane-3-carboxylic acid (also known as (S)-paraconic acid; CAS: 4694-66-0) requires a nuanced understanding of its chemical structure. As a chiral lactone containing a carboxylic acid moiety, this co...
Author: BenchChem Technical Support Team. Date: April 2026
Handling (3S)-5-Oxooxolane-3-carboxylic acid (also known as (S)-paraconic acid; CAS: 4694-66-0) requires a nuanced understanding of its chemical structure. As a chiral lactone containing a carboxylic acid moiety, this compound presents specific operational challenges. The carboxylic acid functional group imparts mild acidity, classifying the compound as a Category 2 skin and eye irritant[1]. Simultaneously, the oxolane (lactone) ring is highly susceptible to base-catalyzed hydrolysis, meaning improper dissolution or neutralization can lead to exothermic degradation and altered toxicity profiles.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute safety and chemical integrity during handling and disposal.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption, aerosolized powder inhalation (H335), and ocular irritation (H319)[2], PPE must be selected based on quantitative resistance metrics rather than general laboratory defaults.
PPE Category
Required Specification
Quantitative Metric / Standard
Mechanistic Causality & Rationale
Hand Protection
Nitrile (Non-latex)
Thickness: ≥ 0.11 mmBreakthrough: >480 min
Nitrile provides superior resistance to carboxylic acids compared to latex. Prevents dermal irritation from acidic micro-dust[3].
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 (US) or EN 166 (EU)
Standard safety glasses leave orbital gaps. Goggles prevent ingress of aerosolized acidic powder, mitigating severe eye irritation[2].
Body Protection
Flame-Retardant Lab Coat
100% Cotton or Nomex
Synthetic blends (like polyester) generate static electricity, which causes the fine powder to aerosolize and cling to the operator.
Respiratory
N95 / P100 Particulate Filter
Filter Efficiency: ≥ 95% at 0.3 µm
Mandatory if handling >500 mg outside of a certified fume hood to prevent inhalation of respiratory irritants[1].
Do not treat (3S)-5-Oxooxolane-3-carboxylic acid as a generic organic powder. Its physical properties (fine, easily aerosolized crystals) and chemical properties (hydrolyzable lactone) dictate the following self-validating workflow.
Protocol A: Static-Free Weighing and Transfer
Causality: Friction from standard plastic spatulas induces a triboelectric charge. This electrostatic repulsion causes the fine lactone powder to disperse into the air, increasing inhalation risk and compromising mass accuracy.
Environmental Prep: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm) .
Static Mitigation: Pass a grounded, stainless-steel spatula through an anti-static ionizer. Place a conductive weighing boat (or glass weigh paper) on the analytical balance.
Transfer: Slowly transfer the required mass. Cap the source bottle immediately to prevent ambient moisture absorption, which can cause the powder to cake via hydrogen bonding.
Validation: Observe the powder on the spatula. If the powder "jumps" or clings to the edges of the metal, static is still present. Re-ionize the tool before proceeding to ensure 100% mass transfer.
Protocol B: Controlled Dissolution
Causality: The lactone ring is prone to rapid nucleophilic attack by hydroxide ions. Introducing the powder directly into a basic aqueous buffer will cause premature ring-opening (hydrolysis), destroying the (3S) stereocenter's structural integrity and releasing heat.
Primary Solubilization: Dissolve the weighed powder in a neutral, polar aprotic solvent (e.g., DMSO) or a mild alcohol (e.g., Ethanol) to achieve a highly concentrated stock solution.
Aqueous Dilution: Slowly add the stock solution to your aqueous buffer under continuous vortexing.
pH Adjustment: If a neutral pH is required for your assay, add dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the temperature.
Validation: Withdraw a 10 µL aliquot and apply it to a broad-range pH strip. A pH of 3.0–4.0 in unbuffered water confirms the presence of the intact carboxylic acid. Visually inspect the vial against a dark background to confirm the absence of undissolved micro-particulates.
Spill Response and Disposal Plan
In the event of an accidental release, standard sweeping will aerosolize the acidic powder. Follow this targeted response plan.
Protocol C: Emergency Spill Neutralization
Isolation: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius and don an N95 respirator.
Chemical Neutralization: Do not use water initially, as it will create a concentrated acidic puddle. Instead, generously cover the solid spill with Sodium Bicarbonate (
NaHCO3
) powder.
Causality: The weak base neutralizes the carboxylic acid moiety, forming a stable, non-volatile sodium salt and releasing
CO2
gas, which safely dissipates.
Wetting & Collection: Lightly mist the
NaHCO3
/spill mixture with water to facilitate the neutralization reaction. Once bubbling ceases, use a non-sparking bench brush and dustpan to collect the slurry.
Validation: Wipe the spill surface with a damp absorbent pad. Press a pH indicator swab against the cleaned surface. A neutral reading (pH 6.5–7.5) validates that the chemical hazard has been completely eradicated.
Disposal: Place all collected slurry and contaminated PPE into a sealed, chemically resistant container. Label explicitly as "Aqueous Acidic Waste containing Lactone Derivatives" for Environmental Health and Safety (EHS) pickup.
Operational Workflow Visualization
The following diagram maps the logical flow of operations, highlighting the critical divergence between successful experimental application and emergency spill response.
Figure 1: Experimental workflow and emergency response logic for handling (3S)-5-Oxooxolane-3-carboxylic acid.
References
National Center for Biotechnology Information (NIH). "Terebic acid (CID 101540) Physical and Chemical Properties, Hazards Identification." PubChem Database. Available at:[Link]